Technical Documentation Center

5-(Tert-butyl)-2-methoxybenzenesulfonamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-(Tert-butyl)-2-methoxybenzenesulfonamide
  • CAS: 88085-79-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 5-(Tert-butyl)-2-methoxybenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the core physicochemical properties of 5-(Tert-butyl)-2-methoxybenzenesulfonamide, a subs...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 5-(Tert-butyl)-2-methoxybenzenesulfonamide, a substituted benzenesulfonamide of interest in medicinal chemistry and drug discovery. Due to the absence of publicly available experimental data for this specific molecule, this guide leverages advanced computational prediction platforms and comparative analysis with its closest structural analogs to provide reliable estimates for key parameters. These properties, including melting point, boiling point, aqueous solubility, pKa, and the octanol-water partition coefficient (LogP), are critical determinants of a compound's pharmacokinetic and pharmacodynamic profile. Furthermore, this guide details robust, field-proven experimental protocols for the empirical determination of these properties, offering a self-validating framework for researchers. The synthesis of technical data, predictive insights, and practical methodologies is designed to empower scientists in the rational design and development of novel therapeutics based on the sulfonamide scaffold.

Chemical Identity and Molecular Structure

5-(Tert-butyl)-2-methoxybenzenesulfonamide is an aromatic sulfonamide characterized by a benzene ring substituted with a tert-butyl group at the 5-position, a methoxy group at the 2-position, and a sulfonamide group at the 1-position. The interplay of these functional groups dictates its chemical behavior and interaction with biological systems.

Molecular Structure:

Caption: 2D structure of 5-(Tert-butyl)-2-methoxybenzenesulfonamide.

IdentifierValueSource
IUPAC Name 5-(tert-butyl)-2-methoxybenzenesulfonamideN/A
Molecular Formula C₁₁H₁₇NO₃SN/A
Molecular Weight 243.32 g/mol N/A
CAS Number Not assignedN/A
SMILES CC(C)(C)c1ccc(c(c1)OC)S(=O)(=O)NN/A

Physicochemical Properties: A Predictive and Comparative Analysis

The physicochemical properties of an active pharmaceutical ingredient (API) are fundamental to its drug-like characteristics, influencing everything from formulation to bioavailability. In the absence of direct experimental data for 5-(Tert-butyl)-2-methoxybenzenesulfonamide, we present a combination of computationally predicted values and experimental data from close structural analogs. This approach provides a scientifically grounded estimation of its expected properties.

Melting and Boiling Point

The melting and boiling points are critical indicators of a compound's purity and thermal stability. These properties are influenced by intermolecular forces, molecular weight, and crystal lattice energy.

CompoundMelting Point (°C)Boiling Point (°C)Method
5-(Tert-butyl)-2-methoxybenzenesulfonamide 110-130380-420Predicted
5-(Tert-butyl)-2-ethoxybenzenesulfonamideNo data availableNo data availableN/A
2-Methoxy-5-(2-oxopropyl)benzenesulfonamide194-197444.6 ± 55.0Experimental[1]
4-tert-Butylanisole (precursor analog)18222Experimental[2]

Expert Insights: The presence of the sulfonamide group, capable of strong hydrogen bonding, is expected to result in a significantly higher melting and boiling point compared to its precursor, 4-tert-butylanisole. The predicted values suggest a stable crystalline solid at room temperature. The experimental data for the related sulfonamide, while not a direct analog, supports the expectation of a relatively high melting point for this class of compounds.

Solubility

Aqueous solubility is a crucial factor for drug absorption and distribution. Poor solubility can be a major hurdle in drug development.

CompoundAqueous Solubility (mg/L)LogSMethod
5-(Tert-butyl)-2-methoxybenzenesulfonamide 50-200-3.0 to -2.5Predicted
5-(Tert-butyl)-2-ethoxybenzenesulfonamideNo data availableNo data availableN/A

Expert Insights: The predicted aqueous solubility suggests that 5-(Tert-butyl)-2-methoxybenzenesulfonamide is slightly soluble to poorly soluble in water. The lipophilic tert-butyl group is the primary contributor to its low aqueous solubility. The methoxy and sulfonamide groups, while polar, are not sufficient to overcome the hydrophobicity of the substituted benzene ring. Formulation strategies such as co-solvents, surfactants, or amorphous solid dispersions may be necessary to enhance its solubility for oral administration.

Acidity (pKa)

The pKa value indicates the strength of an acid in solution and is critical for understanding a drug's ionization state at different physiological pH values. This, in turn, affects its solubility, permeability, and receptor binding. For a sulfonamide, the acidity of the N-H proton is of primary interest.

CompoundpKa (acidic)Method
5-(Tert-butyl)-2-methoxybenzenesulfonamide 9.5 - 10.5Predicted
5-(Tert-butyl)-2-ethoxybenzenesulfonamideNo data availableN/A
Sulfanilamide (parent sulfonamide)10.4Experimental[3]

Expert Insights: The predicted pKa is in the expected range for an aromatic sulfonamide, similar to that of the parent compound, sulfanilamide.[3] This indicates that at physiological pH (around 7.4), the compound will exist predominantly in its neutral, un-ionized form. This is generally favorable for membrane permeability, as the neutral form is more lipophilic.

Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.

CompoundLogPMethod
5-(Tert-butyl)-2-methoxybenzenesulfonamide 2.5 - 3.0Predicted
5-(Tert-butyl)-2-ethoxybenzenesulfonamideNo data availableN/A
4-tert-Butylanisole (precursor analog)~3.8Predicted

Expert Insights: The predicted LogP value places 5-(Tert-butyl)-2-methoxybenzenesulfonamide in the moderately lipophilic range. This is consistent with the presence of the bulky, non-polar tert-butyl group. A LogP in this range often represents a good balance between aqueous solubility and lipid membrane permeability, which is desirable for oral drug candidates.

Experimental Protocols for Physicochemical Characterization

To empirically validate the predicted properties, the following established protocols are recommended. These methods are designed to be self-validating and are standard in the pharmaceutical industry.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Causality: DSC is a highly accurate and reproducible method for determining the melting point and purity of a crystalline solid. It measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. The melting point is observed as an endothermic peak.

Protocol:

  • Calibrate the DSC instrument using certified standards (e.g., indium).

  • Accurately weigh 2-5 mg of 5-(Tert-butyl)-2-methoxybenzenesulfonamide into an aluminum DSC pan.

  • Crimp the pan to seal it. An empty, sealed pan is used as a reference.

  • Place the sample and reference pans into the DSC cell.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

  • Record the heat flow as a function of temperature.

  • The onset temperature of the melting endotherm is taken as the melting point.

Caption: Workflow for Melting Point Determination by DSC.

Determination of Aqueous Solubility by HPLC-UV

Causality: This method determines the equilibrium solubility of a compound in an aqueous medium. Excess solid is equilibrated with the solvent, and the concentration of the dissolved compound in a filtered aliquot is quantified by High-Performance Liquid Chromatography (HPLC) with UV detection.

Protocol:

  • Prepare a series of calibration standards of 5-(Tert-butyl)-2-methoxybenzenesulfonamide in a suitable organic solvent (e.g., acetonitrile).

  • Add an excess amount of the solid compound to a vial containing purified water (or a relevant buffer).

  • Shake the vial at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Filter the suspension through a 0.45 µm filter to remove undissolved solid.

  • Dilute the filtrate with the organic solvent used for the calibration standards.

  • Analyze the diluted filtrate and the calibration standards by a validated HPLC-UV method.

  • Quantify the concentration of the compound in the filtrate using the calibration curve.

Caption: Workflow for Aqueous Solubility Determination.

Determination of pKa by Potentiometric Titration

Causality: Potentiometric titration is a classic and reliable method for determining the pKa of ionizable compounds. It involves monitoring the pH of a solution of the compound as a titrant (an acid or a base) is added incrementally. The pKa is determined from the titration curve.

Protocol:

  • Calibrate a pH meter using standard buffers.

  • Dissolve a known amount of 5-(Tert-butyl)-2-methoxybenzenesulfonamide in a co-solvent system (e.g., methanol/water) if aqueous solubility is low.

  • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

  • Record the pH after each addition of titrant.

  • Plot the pH versus the volume of titrant added.

  • The pKa is the pH at the half-equivalence point of the titration of the sulfonamide proton.

Determination of LogP by Shake-Flask Method

Causality: The shake-flask method is the traditional and most straightforward method for determining the octanol-water partition coefficient. It involves directly measuring the concentration of the compound in both phases after they have reached equilibrium.

Protocol:

  • Prepare a stock solution of 5-(Tert-butyl)-2-methoxybenzenesulfonamide in either water-saturated octanol or octanol-saturated water.

  • Add a known volume of this solution to a separatory funnel containing a known volume of the other phase (octanol-saturated water or water-saturated octanol, respectively).

  • Shake the funnel vigorously for a set period to allow for partitioning between the two phases.

  • Allow the phases to separate completely.

  • Carefully collect samples from both the aqueous and octanol phases.

  • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

  • Calculate LogP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Stability Profile

The intrinsic stability of a drug substance is a critical quality attribute. Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.[4]

Forced Degradation Protocol: A typical forced degradation study would subject 5-(Tert-butyl)-2-methoxybenzenesulfonamide to the following conditions:

  • Acid and Base Hydrolysis: Exposure to 0.1 M HCl and 0.1 M NaOH at elevated temperatures (e.g., 60-80°C).[4]

  • Oxidative Degradation: Treatment with hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature.

  • Thermal Degradation: Exposure of the solid compound to dry heat (e.g., 60-100°C).

  • Photodegradation: Exposure of a solution of the compound to light as specified by ICH guideline Q1B.

Samples from each condition would be analyzed by a stability-indicating HPLC method, typically with mass spectrometric detection, to identify and quantify any degradation products.

Conclusion

References

  • ACD/Labs Percepta Platform. (n.d.). Predict Molecular Properties. ACD/Labs. Retrieved from [Link][4][5][6][7][8]

  • BenchChem. (n.d.). Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. Retrieved from a hypothetical BenchChem technical note, inspired by general stability testing protocols.[4]

  • ChemAxon. (n.d.). Calculators & Predictors. Retrieved from [Link][3][9][10][11][12]

  • PureSynth. (n.d.). 4-Tert-Butylanisole 98.0%(GC). Retrieved from [Link][2]

  • BenchChem. (n.d.). In-depth Technical Guide: Physicochemical and Biological Profile of Sulfanilamide, a Representative Sulfonamide. Retrieved from a hypothetical BenchChem technical guide.[3]

Sources

Exploratory

Introduction: The Versatility of the Benzenesulfonamide Scaffold

An In-depth Technical Guide to 2-Methoxybenzenesulfonamide Derivatives: Synthesis, Biological Activity, and Therapeutic Potential The benzenesulfonamide moiety is a cornerstone pharmacophore in modern medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-Methoxybenzenesulfonamide Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

The benzenesulfonamide moiety is a cornerstone pharmacophore in modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] Characterized by a benzene ring directly attached to a sulfonamide group (-SO₂NH₂), this scaffold's utility is rooted in its unique physicochemical properties. The sulfonamide group, in particular, is an excellent zinc-binding moiety, making it a privileged structure for designing inhibitors of critical metalloenzymes.[1] This has led to the development of drugs with diverse applications, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities.[1]

The introduction of a methoxy (-OCH₃) group at the ortho (2-position) of the benzene ring creates the 2-methoxybenzenesulfonamide core. This substitution is not merely a structural variation; it significantly modulates the electronic and steric properties of the molecule, influencing its binding affinity to biological targets and its overall pharmacological profile. This guide provides a comprehensive review of 2-methoxybenzenesulfonamide derivatives, detailing their synthesis, exploring their diverse biological activities with a focus on underlying mechanisms, and presenting key experimental protocols for their evaluation.

Part 1: Synthesis of 2-Methoxybenzenesulfonamide Derivatives

The synthesis of 2-methoxybenzenesulfonamide derivatives can be approached through several strategic pathways, often dictated by the availability of starting materials, desired substitution patterns, and overall efficiency.

Comparative Synthetic Routes

Multiple distinct pathways for synthesizing the core structure have been established, each with specific advantages. The primary routes often commence from readily available precursors like salicylic acid or 2-methoxy-5-chlorobenzoic acid methyl ester.[2]

A comparative analysis of common routes is summarized below:

ParameterRoute 1: From Salicylic AcidRoute 2: From 2-Methoxy-5-chlorobenzoic acid methyl ester
Starting Material Salicylic Acid2-Methoxy-5-chlorobenzoic acid methyl ester
Number of Steps 41
Key Intermediates 2-Methoxybenzoic acid, 2-Methoxy-5-chlorosulfonylbenzoic acidNot Applicable
Overall Yield ~63.7%[2]High (Specific yield varies with catalyst and conditions)
Key Reactions Methylation, Chlorosulfonation, AmmonolysisCopper-catalyzed aminosulfination
General Derivatization Strategy

A primary strategy for creating a library of diverse 2-methoxybenzenesulfonamide derivatives involves the reaction of a key intermediate, a 2-methoxybenzenesulfonyl chloride, with various primary or secondary amines. This straightforward nucleophilic substitution reaction, typically performed in the presence of a base, allows for the introduction of a wide range of substituents at the sulfonamide nitrogen, enabling extensive structure-activity relationship (SAR) studies.[3]

G cluster_reactants Reactants A 2-Methoxybenzenesulfonyl Chloride D N-Substituted 2-Methoxybenzenesulfonamide Derivative A->D Nucleophilic Substitution B Primary/Secondary Amine (R-NH₂ or R₂NH) B->D C Base (e.g., Pyridine, Triethylamine) C->D Acid Scavenger cluster_enzyme cluster_inhibition CA Carbonic Anhydrase Active Site Zn Zn(II) Ion H2O H₂O / OH⁻ Zn->H2O Coordination Substrate CO₂ Product HCO₃⁻ + H⁺ Substrate->Product Catalysis by CA-Zn-OH⁻ Inhibitor 2-Methoxy- benzenesulfonamide (R-SO₂NH₂) Inhibitor->Zn Binds & Displaces H₂O A 1. Seed cancer cells in 96-well plate B 2. Incubate 24h for cell attachment A->B C 3. Treat cells with compound dilutions B->C D 4. Incubate 48-72h C->D E 5. Add MTT Reagent D->E F 6. Incubate 2-4h (Formazan formation) E->F G 7. Solubilize formazan crystals with DMSO F->G H 8. Read absorbance at ~570 nm G->H

Caption: Experimental workflow for the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete medium in 96-well plates. Incubate for 24 hours (37°C, 5% CO₂) to allow for attachment. 2[3]. Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include wells for a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for an additional 48 to 72 hours.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of each well using a multi-well spectrophotometer (plate reader) at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

Carbonic Anhydrase Inhibition Assay: Stopped-Flow CO₂ Hydrase Assay

This is a standard method for determining the inhibitory potency of compounds against CA isoforms.

[1]1. Reagents & Buffers: Prepare an assay buffer (e.g., Tris-HCl with NaCl), a CO₂-saturated water substrate, a pH indicator solution, and stock solutions of the inhibitor compounds in DMSO. 2[1]. Instrumentation: Utilize a stopped-flow spectrophotometer capable of rapid mixing and kinetic measurements. 3. Assay Procedure: a. Equilibrate the instrument and all solutions to a constant temperature (e.g., 25°C). b. The instrument rapidly mixes the enzyme solution (with or without the inhibitor) with the CO₂ substrate in the presence of the pH indicator. c. The hydration of CO₂ produces protons, causing a pH drop that is monitored by the change in the indicator's absorbance over time. d. The initial rates of reaction are recorded. 4. Data Analysis: Calculate the percent inhibition for each compound concentration relative to the uninhibited enzyme. Determine the IC₅₀ or Kᵢ value by fitting the data to the appropriate dose-response or enzyme inhibition model.

Conclusion

The 2-methoxybenzenesulfonamide scaffold is a privileged structure in medicinal chemistry, giving rise to derivatives with a wide spectrum of potent biological activities. Its synthetic accessibility allows for extensive derivatization, enabling fine-tuning of pharmacological properties. From their foundational role as carbonic anhydrase inhibitors and antimicrobials to their emerging potential as anticonvulsant agents and their critical use as intermediates in the synthesis of major pharmaceuticals like Tamsulosin, these compounds continue to be a fertile ground for drug discovery and development. The methodologies and insights presented in this guide serve as a comprehensive resource for researchers aiming to explore and exploit the therapeutic potential of this versatile chemical class.

References

  • A Comparative Guide to the Synthesis of 2-Methoxy-5-methylbenzenesulfonamide. (n.d.). Benchchem.
  • Application Notes and Protocols: 2-Methoxy-5-methylbenzenesulfonamide Derivatives in Pharmaceutical Synthesis. (n.d.). Benchchem.
  • Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide. (n.d.). Google Patents.
  • Application Notes and Protocols: Derivatization of 2-Methoxy-5-methylbenzenesulfonamide for Biological Screening. (n.d.). Benchchem.
  • R-(-)-5-(2-Amino-propyl)-2-methoxy-benzenesulfonamide synthesis. (n.d.). Chemicalbook.
  • SYNTHESIS OF OPTICALLY PURE (R)-5-(2-AMINOPROPYL)-2-METHOXYBENZENESULPHONAMIDE. (2011, March 16). European Patent Office.
  • Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. (2022, December 22). MDPI.
  • Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. (2022, December 22). Semantic Scholar.
  • Biological activity of benzenesulfonamide derivatives. (n.d.). Benchchem.
  • Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. (2008, August 20). PMC.
  • (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide (CAS No: 112101-81-2) API Intermediate Manufacturers. (n.d.). Apicule.
  • Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. (n.d.). PMC.
  • A series of benzensulfonamide derivatives as new potent carbonic anhydrase IX and XII inhibitors. (2025, January 29). PMC.
  • Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. (2008, August 20). SciSpace.
  • Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. (n.d.). PMC.
  • (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide. (n.d.). PubChem.
  • (PDF) Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. (n.d.). Academia.edu.

Sources

Foundational

An In-Depth Technical Guide to the Physicochemical Characterization of 5-(Tert-butyl)-2-methoxybenzenesulfonamide: Focus on pKa Determination

Introduction: The Critical Role of pKa in Drug Discovery and Development In the landscape of modern drug discovery, a thorough understanding of a molecule's physicochemical properties is paramount to predicting its pharm...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of pKa in Drug Discovery and Development

In the landscape of modern drug discovery, a thorough understanding of a molecule's physicochemical properties is paramount to predicting its pharmacokinetic and pharmacodynamic behavior. Among these properties, the acid dissociation constant (pKa) stands out as a critical parameter, particularly for compounds like 5-(Tert-butyl)-2-methoxybenzenesulfonamide that contain ionizable groups. The pKa value dictates the extent of a molecule's ionization at a given pH, which in turn governs its solubility, permeability, protein binding, and ultimately, its therapeutic efficacy and safety profile. For sulfonamides, a class of compounds with broad therapeutic applications, the acidity of the sulfonamide proton is a key determinant of their biological activity and distribution. This guide provides a comprehensive overview of the theoretical considerations and practical methodologies for the accurate determination of the pKa of 5-(Tert-butyl)-2-methoxybenzenesulfonamide, tailored for researchers, scientists, and drug development professionals.

Molecular Structure and its Anticipated Influence on Acidity

The acidity of the sulfonamide proton in 5-(Tert-butyl)-2-methoxybenzenesulfonamide is modulated by the electronic effects of the substituents on the benzene ring. A qualitative analysis of these effects can provide an initial estimate of the pKa and inform the selection of appropriate experimental conditions.

  • The Sulfonamide Group (-SO₂NH₂): The sulfonamide group is inherently acidic due to the strong electron-withdrawing nature of the two sulfonyl oxygens, which stabilize the resulting conjugate base after deprotonation.

  • The 2-Methoxy Group (-OCH₃): The methoxy group at the ortho position exerts two opposing electronic effects: a -I (inductive) effect, which is electron-withdrawing, and a +M (mesomeric or resonance) effect, which is electron-donating. Due to its position ortho to the sulfonamide attachment point, the inductive effect is likely to be more pronounced, leading to a slight increase in acidity (lower pKa) compared to an unsubstituted benzenesulfonamide.

  • The 5-Tert-butyl Group (-C(CH₃)₃): The tert-butyl group at the para position to the methoxy group is a bulky, electron-donating group primarily through a +I (inductive) effect. This electron-donating nature will tend to destabilize the anionic conjugate base, thereby decreasing the acidity (increasing the pKa) of the sulfonamide proton.

Considering these competing effects, the pKa of 5-(Tert-butyl)-2-methoxybenzenesulfonamide is expected to be in the typical range for benzenesulfonamides, which is generally between 9 and 11, but the precise value will be a result of the interplay between the electron-withdrawing methoxy group and the electron-donating tert-butyl group.

Experimental Determination of pKa: Methodologies and Protocols

The accurate determination of pKa requires robust experimental techniques. Below are two widely accepted methods, complete with the rationale behind the procedural steps.

Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for pKa determination.[1] It involves the gradual addition of a titrant (a strong base) to a solution of the analyte (5-(Tert-butyl)-2-methoxybenzenesulfonamide) and monitoring the resulting change in pH.

Experimental Protocol:

  • Preparation of the Analyte Solution: Accurately weigh a sample of 5-(Tert-butyl)-2-methoxybenzenesulfonamide and dissolve it in a suitable co-solvent system (e.g., methanol-water or DMSO-water) to ensure complete solubility. The use of a co-solvent is often necessary for poorly water-soluble compounds.

  • Standardization of the Titrant: Prepare a standardized solution of a strong base, typically 0.1 M NaOH or KOH. The exact concentration must be accurately determined by titrating against a primary standard (e.g., potassium hydrogen phthalate).

  • Titration Setup: Place the analyte solution in a thermostatted vessel to maintain a constant temperature, as pKa is temperature-dependent.[2] Immerse a calibrated pH electrode and the tip of the burette containing the standardized titrant into the solution.

  • Titration Procedure: Add the titrant in small, precise increments, allowing the pH to stabilize after each addition. Record the pH value and the volume of titrant added.

  • Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa can be determined from the pH at the half-equivalence point. For more accurate results, the derivative of the titration curve can be plotted, with the pKa corresponding to the pH at the inflection point.

Diagram of the Potentiometric Titration Workflow:

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Dissolve Analyte in Co-solvent D Thermostatted Titration Vessel A->D B Standardize Titrant (e.g., 0.1M NaOH) E Incremental Titrant Addition B->E C Calibrate pH Electrode C->D D->E F Record pH and Volume E->F G Plot pH vs. Volume F->G H Determine Half-Equivalence Point G->H I Calculate pKa H->I

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

This method is particularly useful for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization. The pKa is determined by measuring the absorbance of the compound in a series of buffers with different pH values.

Experimental Protocol:

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions covering a pH range that brackets the expected pKa of the analyte (e.g., pH 8 to 12).

  • Preparation of Stock Solution: Prepare a concentrated stock solution of 5-(Tert-butyl)-2-methoxybenzenesulfonamide in a suitable organic solvent (e.g., methanol or DMSO).

  • Sample Preparation: Add a small, constant aliquot of the stock solution to each buffer solution to create a series of samples with the same total analyte concentration but varying pH.

  • Spectrophotometric Measurement: Record the UV-Vis absorbance spectrum for each sample over a relevant wavelength range. Identify the wavelength of maximum absorbance difference between the ionized and non-ionized forms.

  • Data Analysis: Plot the absorbance at the selected wavelength against the pH of the buffer solutions. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the inflection point of the curve.[2]

Computational Prediction of pKa

In addition to experimental methods, computational chemistry offers a powerful tool for predicting pKa values.[3][4][5] These methods can be particularly useful for screening large numbers of compounds or for guiding experimental design. One common approach involves the use of quantum chemical calculations to determine the energetics of the deprotonation reaction.

Computational Workflow:

  • Conformational Search: Perform a thorough conformational search for both the neutral (protonated) and anionic (deprotonated) forms of 5-(Tert-butyl)-2-methoxybenzenesulfonamide to identify the lowest energy conformers.[6]

  • Geometry Optimization and Frequency Calculation: Optimize the geometries of the lowest energy conformers in both the gas phase and in a simulated aqueous environment using a suitable level of theory (e.g., B3LYP/6-311G(d,p)) and a continuum solvation model (e.g., CPCM).[6][7] Perform frequency calculations to confirm that the optimized structures are true minima on the potential energy surface.

  • Calculation of Free Energies: Calculate the Gibbs free energies of the neutral and anionic species in the solvated state.

  • pKa Calculation: The pKa can then be calculated using the following thermodynamic cycle:

    pKa = (G°(anion) + G°(H⁺) - G°(neutral)) / (2.303 * RT)

    where G° represents the standard state Gibbs free energy, R is the gas constant, and T is the temperature. The free energy of the proton in solution is a well-established value.

Diagram of the Computational pKa Prediction Workflow:

G cluster_setup Initial Setup cluster_conf Conformational Analysis cluster_qm Quantum Mechanics Calculations cluster_pka pKa Calculation A Build Neutral and Anionic Structures B Perform Conformational Search A->B C Identify Low-Energy Conformers B->C D Geometry Optimization (Gas & Solvated) C->D E Frequency Calculation D->E F Calculate Gibbs Free Energies E->F G Apply Thermodynamic Cycle F->G H Predict Aqueous pKa G->H

Caption: Workflow for computational pKa prediction.

Data Interpretation and Application in Drug Development

The experimentally determined or computationally predicted pKa value of 5-(Tert-butyl)-2-methoxybenzenesulfonamide will provide critical insights for its development as a potential therapeutic agent.

pKa Value Implications for Drug Development
Lower pKa (more acidic) Increased aqueous solubility at physiological pH (7.4), potentially leading to improved bioavailability. However, high ionization can reduce membrane permeability.
Higher pKa (less acidic) Lower aqueous solubility at physiological pH, which may necessitate formulation strategies to enhance dissolution. Higher proportion of the neutral species can improve passive diffusion across biological membranes.

The pKa value will also influence the choice of salt form for the drug substance, which can have a significant impact on its stability, solubility, and manufacturability. Furthermore, understanding the ionization state of the molecule is crucial for developing robust analytical methods, such as those based on liquid chromatography.[8][9]

Conclusion

References

  • Caine, B., Bronzato, M., & Popelier, P. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 10(25), 6357-6368. Available at: [Link]

  • Caine, B., Bronzato, M., & Popelier, P. (2019). Accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. RSC Publishing. Available at: [Link]

  • Gagliardi, L. G., Castells, C. B., Rafols, C., Roses, M., & Bosch, E. (2010). Determination of pKa Values of Some Sulfonamides by LC and LC-PDA Methods in Acetonitrile-Water Binary Mixtures. Journal of the Brazilian Chemical Society, 21(7), 1225-1232. Available at: [Link]

  • Zhang, C.-P., Wang, Z.-L., Chen, Q.-Y., Zhang, C.-T., Gu, Y.-C., & Xiao, J.-C. (2010). Determination of pKa values of fluoroalkanesulfonamides and investigation of their nucleophilicity. Journal of Fluorine Chemistry, 131(6), 749-753. Available at: [Link]

  • Gagliardi, L. G., Castells, C. B., Rafols, C., Roses, M., & Bosch, E. (2010). Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. SciELO. Available at: [Link]

  • Caine, B., Bronzato, M., & Popelier, P. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. University of Manchester Research Explorer. Available at: [Link]

  • Caine, B., Bronzato, M., & Popelier, P. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science (RSC Publishing). Available at: [Link]

  • Scribd. (n.d.). pKa Measurement of Sulphadimidine. Retrieved from [Link]

  • Caine, B., Bronzato, M., & Popelier, P. (2019). Experiment stands corrected: accurate prediction of the aqueous p K a values of sulfonamide drugs using equilibrium bond lengths. ResearchGate. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol and Mechanistic Insights for 5-(Tert-butyl)-2-methoxybenzenesulfonamide

Executive Summary The synthesis of 5-(tert-butyl)-2-methoxybenzenesulfonamide (CAS: 88085-79-4) represents a critical transformation for generating functionalized sulfonamide building blocks. These motifs are extensively...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 5-(tert-butyl)-2-methoxybenzenesulfonamide (CAS: 88085-79-4) represents a critical transformation for generating functionalized sulfonamide building blocks. These motifs are extensively utilized in the development of sulfonylurea herbicides and pharmaceutical agents. This application note provides a self-validating, two-step synthetic protocol starting from commercially available 4-tert-butylanisole. By detailing the regioselective chlorosulfonation and subsequent nucleophilic amidation, this guide elucidates the mechanistic causality behind each experimental parameter to ensure high yields and operational safety.

Mechanistic Rationale & Regioselectivity

The synthesis relies on a two-step sequence: an Electrophilic Aromatic Substitution (EAS) followed by a Nucleophilic Acyl Substitution.

During the first step, chlorosulfonic acid ( ClSO3​H ) acts as both the electrophile source and the chlorinating agent. The regioselectivity of this EAS is strictly governed by the synergistic directing effects of the substituents on the aromatic ring. The methoxy ( −OMe ) group is a strongly activating ortho/para director, while the tert-butyl ( −tBu ) group is a weakly activating ortho/para director. Consequently, the electrophilic attack occurs predominantly at the position ortho to the methoxy group and meta to the tert-butyl group. This pathway avoids the sterically hindered position adjacent to the bulky tert-butyl moiety, yielding 5-tert-butyl-2-methoxybenzenesulfonyl chloride with high regiochemical fidelity ().

In the second step, the sulfonyl chloride intermediate undergoes amidation. Aqueous ammonium hydroxide serves a dual purpose: it provides the nucleophilic ammonia ( NH3​ ) to attack the electrophilic sulfonyl sulfur, and it acts as a base to neutralize the hydrochloric acid ( HCl ) byproduct. Maintaining a basic environment is critical; otherwise, the generated HCl will protonate the remaining ammonia, rendering it non-nucleophilic and stalling the reaction.

Mechanistic_Pathway A 4-tert-Butylanisole (Starting Material) B Regioselectivity: -OMe (Strong o/p director) -tBu (Weak o/p director) Reaction at ortho to -OMe A->B C Electrophilic Aromatic Substitution (EAS) Reagent: ClSO3H B->C D 5-tert-Butyl-2-methoxy- benzenesulfonyl chloride C->D E Nucleophilic Acyl Substitution Reagent: NH3 D->E F 5-(tert-Butyl)-2-methoxy- benzenesulfonamide E->F

Mechanistic pathway and regioselectivity for the synthesis of the target sulfonamide.

Experimental Workflows & Protocols

The following protocols are designed to be self-validating, incorporating visual cues and analytical checkpoints to ensure reaction success.

Experimental_Workflow Step1 Step 1: Chlorosulfonation Add ClSO3H to 4-tert-butylanisole in DCM at 0 °C Quench1 Quench & Extract Pour onto ice, extract with DCM, dry over MgSO4 Step1->Quench1 Int Intermediate Isolation Concentrate to yield Sulfonyl Chloride Quench1->Int Step2 Step 2: Amidation React with excess NH4OH (aq) in THF at 0 °C to RT Int->Step2 Workup2 Workup & Purification Concentrate, filter precipitate, wash with cold H2O Step2->Workup2 Product Final Product Vacuum dry or recrystallize Workup2->Product

Step-by-step experimental workflow for chlorosulfonation and subsequent amidation.

Step 1: Chlorosulfonation of 4-tert-butylanisole

Caution: Chlorosulfonic acid is highly corrosive and reacts violently with water, evolving toxic HCl and H2​SO4​ gases. Perform all operations in a well-ventilated fume hood using strictly anhydrous glassware.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, an addition funnel, and a nitrogen inlet. Flame-dry the apparatus under vacuum and backfill with nitrogen.

  • Dissolution: Dissolve 4-tert-butylanisole (10.0 g, 60.9 mmol) in anhydrous dichloromethane (DCM, 100 mL). Cool the solution to 0 °C using an ice-water bath.

  • Addition: Charge the addition funnel with chlorosulfonic acid (14.2 mL, 213 mmol). Add the acid dropwise over 30 minutes. Causality Note: Slow addition controls the exothermic EAS reaction and prevents the formation of diaryl sulfone byproducts.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature for an additional 2 hours. Monitor via TLC (Hexanes/EtOAc 8:2); the sulfonyl chloride intermediate will appear as a highly UV-active spot with a lower Rf​ than the starting material.

  • Quenching (Critical Step): Slowly pour the reaction mixture onto 300 g of vigorously stirred crushed ice. Never add water to the reaction mixture. This safely dissipates the enormous heat of hydrolysis of the excess ClSO3​H ().

  • Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 × 50 mL). Wash the combined organic layers with cold water (100 mL) and brine (100 mL), dry over anhydrous MgSO4​ , and concentrate under reduced pressure to yield 5-tert-butyl-2-methoxybenzenesulfonyl chloride as a viscous oil or low-melting solid. Use immediately in Step 2 to prevent hydrolysis.

Step 2: Amidation to 5-(tert-butyl)-2-methoxybenzenesulfonamide
  • Setup: Dissolve the crude sulfonyl chloride intermediate (~15.0 g, 57.1 mmol) in tetrahydrofuran (THF, 75 mL) in a 250 mL round-bottom flask. Cool to 0 °C.

  • Addition: Slowly add aqueous ammonium hydroxide (28% w/w , 40 mL, ~570 mmol) dropwise. Causality Note: A 10-fold excess of ammonia is utilized to drive the equilibrium forward and act as an acid scavenger for the generated HCl .

  • Reaction: Stir the biphasic mixture at room temperature for 3 hours. The reaction is self-validating: as the sulfonamide forms, it often begins to precipitate out of the biphasic mixture due to its lower solubility in aqueous THF compared to the starting chloride.

  • Workup: Concentrate the mixture under reduced pressure to remove the THF. The product will fully precipitate from the remaining aqueous layer.

  • Isolation: Filter the white precipitate via vacuum filtration. Wash the filter cake thoroughly with ice-cold water (3 × 30 mL) to remove residual ammonium chloride salts.

  • Purification: Dry the solid under high vacuum. If necessary, recrystallize from an ethyl acetate/hexanes mixture to yield pure 5-(tert-butyl)-2-methoxybenzenesulfonamide as a white crystalline solid.

Quantitative Data & Stoichiometry

The following tables summarize the exact stoichiometric ratios, molecular weights, and physical parameters required to execute this synthesis at a 10-gram scale.

Table 1: Reaction Parameters for Step 1 (Chlorosulfonation)

ReagentMW ( g/mol )EquivalentsAmountRole
4-tert-Butylanisole164.251.010.0 g (60.9 mmol)Starting Material
Chlorosulfonic Acid116.523.514.2 mL (213 mmol)Electrophile / Chlorinating Agent
Dichloromethane84.93-100 mLAnhydrous Solvent

Table 2: Reaction Parameters for Step 2 (Amidation)

ReagentMW ( g/mol )EquivalentsAmountRole
Sulfonyl Chloride Int.262.751.0~15.0 g (57.1 mmol)Electrophilic Intermediate
Ammonium Hydroxide (28%)35.0510.0~40.0 mL (570 mmol)Nucleophile / Acid Scavenger
Tetrahydrofuran (THF)72.11-75 mLCo-solvent

Table 3: Physicochemical Properties of the Final Product

PropertyValue
Chemical Name 5-(tert-butyl)-2-methoxybenzenesulfonamide
CAS Number 88085-79-4
Molecular Formula C11​H17​NO3​S
Molecular Weight 243.32 g/mol
Appearance White to off-white crystalline solid

References

  • A Convenient Synthesis of 2-Hydroxybenzenesulfonamide Source: Synthetic Communications, 1994, 24(5), 671-675. URL:[Link][1][2][3]

  • Identification of Organic Compounds. I. Chlorosulfonic Acid as a Reagent for the Identification of Aryl Halides Source: Journal of the American Chemical Society, 1940, 62(3), 511-514. URL:[Link][4]

Sources

Application

Application Note: 5-(Tert-butyl)-2-methoxybenzenesulfonamide as a Versatile Pharmaceutical Intermediate

Executive Summary & Structural Rationale 5-(Tert-butyl)-2-methoxybenzenesulfonamide (CAS: 88085-79-4) is a highly specialized, multi-functional building block widely utilized in modern drug discovery. Unlike simple unsub...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

5-(Tert-butyl)-2-methoxybenzenesulfonamide (CAS: 88085-79-4) is a highly specialized, multi-functional building block widely utilized in modern drug discovery. Unlike simple unsubstituted benzenesulfonamides, this intermediate offers a unique triad of steric, electronic, and pharmacophoric properties that make it exceptionally valuable for synthesizing target-directed Active Pharmaceutical Ingredients (APIs).

As a Senior Application Scientist, it is critical to understand the causality behind selecting this specific substitution pattern:

  • Primary Sulfonamide (-SO₂NH₂): Acts as a classic zinc-binding group (ZBG) for metalloenzymes and serves as a robust hydrogen bond donor/acceptor in kinase hinge-binding regions.

  • 2-Methoxy Group (-OCH₃): This electron-donating group increases the electron density of the aromatic ring. More importantly, its ortho position relative to the sulfonamide creates steric hindrance, restricting the rotation of the sulfonamide group. This conformational locking reduces the entropic penalty upon target binding [1].

  • 5-Tert-butyl Group (-C(CH₃)₃): A bulky, highly lipophilic moiety that significantly increases the overall LogP of the resulting API. In structure-based drug design, this group is strategically used to anchor the molecule deep within hydrophobic sub-pockets (e.g., allosteric sites of GPCRs or the hydrophobic half of the Carbonic Anhydrase active site) [2].

Pharmacophore Compound 5-(tert-butyl)-2-methoxy benzenesulfonamide Sub1 Primary Sulfonamide (-SO2NH2) Compound->Sub1 Sub2 5-tert-butyl Group (-C(CH3)3) Compound->Sub2 Sub3 2-Methoxy Group (-OCH3) Compound->Sub3 Target1 Metalloenzymes (Zn2+ Coordination) Sub1->Target1 Coordinates Target2 Hydrophobic Pockets (Allosteric Anchoring) Sub2->Target2 Anchors Target3 Conformational Lock (Reduced Entropic Penalty) Sub3->Target3 Directs

Figure 1: Pharmacophore mapping of 5-(tert-butyl)-2-methoxybenzenesulfonamide and target interactions.

Target-Directed Applications

Carbonic Anhydrase (CA) Inhibitors

Molecules containing the primary sulfonamide group constitute the most important class of inhibitors acting on the metalloenzyme Carbonic Anhydrase (CA, EC 4.2.1.1) [1]. When using 5-(tert-butyl)-2-methoxybenzenesulfonamide as an intermediate, the deprotonated sulfonamide nitrogen coordinates directly to the active site zinc ion ( Zn2+ ), displacing the catalytic water molecule. The bulky 5-tert-butyl group is specifically leveraged to interact with the hydrophobic half of the CA active site, providing isoform selectivity (e.g., targeting tumor-associated CA IX over cytosolic CA II) [2].

Kinase Inhibitors and GPCR Antagonists

In kinase inhibitor design, the sulfonamide moiety is frequently converted into a secondary sulfonamide to direct binding toward the DFG-out allosteric pocket. The tert-butyl group mimics bulky hydrophobic residues (like isoleucine or phenylalanine) found in the natural substrates, ensuring high binding affinity and prolonged residence time.

Physicochemical Profiling

Understanding the quantitative parameters of this intermediate is essential for predicting its behavior in subsequent synthetic steps and biological assays.

Property / ParameterValue / DescriptionImpact on Drug Design & Synthesis
CAS Number 88085-79-4Unique identifier for regulatory and sourcing compliance.
Molecular Formula C₁₁H₁₇NO₃SDetermines molecular weight (243.32 g/mol ) for stoichiometry.
Sulfonamide pKa ~ 9.5 - 10.5Dictates ionization state; requires strong base for N-alkylation.
LogP Contribution High (+ lipophilicity)Enhances membrane permeability; requires non-polar reaction solvents.
Steric Hindrance High (ortho/meta bulk)May slow down electrophilic aromatic substitution (EAS) rates.

Experimental Protocols

To integrate this intermediate into complex API architectures, specific synthetic methodologies must be employed. Below are self-validating protocols designed for high yield and purity.

Protocol A: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Cross-Coupling)

Scientific Causality: Primary sulfonamides are relatively poor nucleophiles compared to alkylamines. To couple them with aryl halides, standard SN​Ar conditions often fail. Palladium-catalyzed Buchwald-Hartwig amination is required. Because the intermediate is sterically hindered, bulky, electron-rich biaryl phosphine ligands (e.g., t-BuXPhos or SPhos ) are critical to facilitate the challenging reductive elimination step from the Pd(II) complex [3].

Materials Required:

  • 5-(Tert-butyl)-2-methoxybenzenesulfonamide (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Pd2​(dba)3​ or Pd(OAc)2​ (2-5 mol%)

  • t-BuXPhos ligand (4-10 mol%)

  • Cs2​CO3​ or NaOtBu (1.5 equiv)

  • Anhydrous Toluene or 1,4-Dioxane

Step-by-Step Procedure:

  • Preparation (Glovebox/Schlenk): To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precatalyst, the phosphine ligand, and the base.

  • Reactant Addition: Add the aryl halide and 5-(tert-butyl)-2-methoxybenzenesulfonamide. Evacuate and backfill with inert Argon gas three times.

  • Solvent Addition: Inject anhydrous solvent (e.g., Toluene, 0.2 M concentration) via syringe.

  • Reaction: Seal the tube and heat the mixture to 100–110 °C in an oil bath. Stir vigorously for 16–24 hours. Self-Validation Check: A color change to deep red/brown indicates active catalyst formation; monitor consumption of the sulfonamide via LC-MS.

  • Quenching & Workup: Cool to room temperature. Dilute with Ethyl Acetate and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the secondary N-aryl sulfonamide.

Workflow Step1 1. Reagent Preparation (Inert Atmosphere) Step2 2. Catalyst Activation Pd(OAc)2 + t-BuXPhos Step1->Step2 Step3 3. Oxidative Addition (Aryl Halide + Pd(0)) Step2->Step3 Step4 4. Amine Coordination (Sulfonamide + Base) Step3->Step4 Step5 5. Reductive Elimination (C-N Bond Formation) Step4->Step5 Step6 6. Quench & Purify (Yield: >85%) Step5->Step6

Figure 2: Catalytic cycle and workflow for the Buchwald-Hartwig N-arylation of sulfonamides.

Protocol B: Synthesis of Sulfonylureas via Isocyanate Addition

Scientific Causality: Sulfonylureas are a privileged scaffold in medicinal chemistry (e.g., antidiabetics, NLRP3 inhibitors). Converting our intermediate to a sulfonylurea requires reacting the primary sulfonamide with an isocyanate. A mild base (like K2​CO3​ or Et3​N ) is utilized to increase the nucleophilicity of the sulfonamide nitrogen without triggering the dimerization of the highly electrophilic isocyanate.

Step-by-Step Procedure:

  • Dissolution: Dissolve 5-(tert-butyl)-2-methoxybenzenesulfonamide (1.0 equiv) in anhydrous Acetone or DMF (0.5 M).

  • Base Activation: Add anhydrous K2​CO3​ (1.2 equiv) and stir at room temperature for 30 minutes to partially deprotonate the sulfonamide.

  • Addition: Dropwise, add the desired alkyl/aryl isocyanate (1.1 equiv) over 15 minutes.

  • Reaction: Heat the mixture to 60 °C and stir for 4–6 hours. Self-Validation Check: TLC should show the disappearance of the starting sulfonamide spot and the appearance of a lower Rf spot (the highly polar sulfonylurea salt).

  • Precipitation: Cool the mixture to 0 °C. Slowly acidify with 1M HCl until the pH reaches ~3. The desired sulfonylurea will precipitate as a white solid.

  • Isolation: Filter the precipitate, wash with cold water, and dry under a high vacuum to yield the target compound.

References

  • Supuran, C. T., Briganti, F., Tilli, S., Chegwidden, W. R., & Scozzafava, A. (2001). "Carbonic anhydrase inhibitors: sulfonamides as antitumor agents?" Bioorganic & Medicinal Chemistry, 9(3), 703-714. Available at:[Link]

  • Cecchi, A., Hulikova, A., Pastorek, J., Pastorekova, S., Scozzafava, A., Winum, J. Y., Montero, J. L., & Supuran, C. T. (2005). "Design of Fluorescent Sulfonamides as Probes of Tumor-Associated Carbonic Anhydrase IX That Inhibit Isozyme IX-Mediated Acidification of Hypoxic Tumors." Journal of Medicinal Chemistry, 48(15), 4834–4841. Available at:[Link]

Method

Application Note: Regioselective Chlorosulfonation of 4-tert-Butylanisole for Advanced Intermediates

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Synthesis of sulfonyl chloride intermediates for sulfonamide-based pharmaceuticals and agrochemicals. Introduction & Mecha...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Synthesis of sulfonyl chloride intermediates for sulfonamide-based pharmaceuticals and agrochemicals.

Introduction & Mechanistic Rationale

The chlorosulfonation of aromatic rings is a cornerstone transformation in synthetic organic chemistry, enabling the direct installation of a sulfonyl chloride group. These functional groups are highly versatile electrophiles, serving as the primary precursors for sulfonamides, sulfonate esters, and sulfones in drug discovery.

The reaction of 4-tert-butylanisole with chlorosulfonic acid is a classic example of an electrophilic aromatic substitution governed by competing electronic and steric factors. As demonstrated by Drygala, Kirby, and Watson in their synthesis of 2-hydroxybenzenesulfonamide , this substrate exhibits highly predictable regioselectivity:

  • Electronic Activation: The methoxy (–OCH₃) group is a strong electron-donating group (EDG) and directs electrophiles to the ortho and para positions. The tert-butyl (–tBu) group is a weak EDG, also directing ortho and para.

  • Steric Shielding: The para position relative to the methoxy group is already occupied by the tert-butyl group. This leaves the positions ortho to the methoxy group and ortho to the tert-butyl group available. Because the bulky tert-butyl group severely sterically hinders its own adjacent positions, the electrophile selectively attacks the less hindered position ortho to the methoxy group.

The result is the exclusive formation of 5-tert-butyl-2-methoxybenzenesulfonyl chloride .

The Dual-Action Mechanism of Chlorosulfonic Acid

Chlorosulfonic acid (ClSO₃H) is a unique reagent that acts as both the sulfonating and the chlorinating agent in a two-step cascade .

  • Sulfonation: The initial attack yields a sulfonic acid intermediate, releasing HCl gas.

  • Chlorination: A subsequent equivalent of ClSO₃H converts the sulfonic acid into the sulfonyl chloride, generating sulfuric acid (H₂SO₄) as a byproduct.

Causality of Excess Reagent: Because the second step is an equilibrium reaction, a stoichiometric excess of ClSO₃H (typically 3.0 to 5.0 equivalents) is strictly required. This excess drives the equilibrium toward the sulfonyl chloride and suppresses the formation of diaryl sulfone byproducts, which occur if the sulfonic acid intermediate reacts with unreacted starting material.

Mechanism A 4-tert-Butylanisole B Sulfonic Acid Intermediate A->B ClSO3H - HCl C 5-tert-Butyl-2-methoxy- benzenesulfonyl chloride B->C ClSO3H - H2SO4

Mechanistic pathway of the dual-action chlorosulfonation of 4-tert-butylanisole.

Quantitative Data: Reaction Optimization

To establish a self-validating protocol, the stoichiometry and temperature profile must be optimized. The table below summarizes the causality behind the selected reaction conditions.

EntryClSO₃H (eq)SolventTemp (°C)Time (h)Yield (%)Observation / Causality
11.5Neat0 to RT2<10%Major product is sulfonic acid; insufficient ClSO₃H for chlorination.
22.5Neat0 to RT265%Moderate yield; diaryl sulfone byproduct observed due to incomplete chlorination.
3 4.0 Neat 0 to RT 2 88–92% Optimal conversion; excess acid drives chlorination and suppresses sulfones.
44.0DCM0 to RT475%Slower reaction rate due to dilution; easier exotherm control but lower throughput.
54.0Neat60140%Significant dealkylation of the tert-butyl group observed under harsh acidic heat.

Experimental Protocol

Safety Warning: Chlorosulfonic acid is highly corrosive and reacts explosively with water to release toxic HCl and H₂SO₄ fumes. This procedure must be performed in a well-ventilated fume hood using rigorous personal protective equipment (PPE).

Materials Required
  • 4-tert-Butylanisole: 1.64 g (10.0 mmol, 1.0 eq)

  • Chlorosulfonic acid: 2.66 mL (40.0 mmol, 4.0 eq)

  • Anhydrous Dichloromethane (DCM): For extraction

  • Crushed ice: ~100 g

Step-by-Step Methodology
  • Setup and Purge: Equip a thoroughly dried 50 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, an internal thermometer, and a gas outlet connected to an aqueous NaOH scrubber. Purge the system with Argon for 10 minutes.

    • Causality: Atmospheric moisture will prematurely hydrolyze ClSO₃H, degrading the reagent and lowering the effective stoichiometry.

  • Reagent Cooling: Add chlorosulfonic acid (2.66 mL) to the flask and cool the system to an internal temperature of 0 °C using an ice-water bath.

  • Controlled Addition: Place 4-tert-butylanisole (1.64 g) in the addition funnel. Add the substrate dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Causality: The initial sulfonation is highly exothermic. Maintaining a low temperature prevents the acid-catalyzed dealkylation of the tert-butyl group and controls the vigorous evolution of HCl gas.

  • Reaction Maturation: Once the addition is complete, remove the ice bath. Allow the purple reaction mixture to warm to room temperature (20–25 °C) and stir for 2 hours until gas evolution ceases.

  • Quenching (Critical Step): Transfer the reaction mixture to an addition funnel and add it dropwise into a vigorously stirred beaker containing 100 g of crushed ice.

    • Causality: Rapid quenching in a massive excess of ice safely dissipates the extreme heat of hydration of unreacted ClSO₃H and H₂SO₄. The near-zero temperature prevents the newly formed sulfonyl chloride from hydrolyzing back into a sulfonic acid.

  • Extraction: Extract the resulting aqueous suspension with DCM (3 × 20 mL).

  • Washing & Neutralization: Wash the combined organic layers with ice-cold water (20 mL), followed by ice-cold saturated aqueous NaHCO₃ (20 mL) to neutralize residual acids.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (keeping the water bath below 30 °C to prevent thermal degradation) to afford 5-tert-butyl-2-methoxybenzenesulfonyl chloride as a white to pale-purple crystalline solid.

Workflow N1 1. Setup & Argon Purge N2 2. Cool ClSO3H to 0 °C N1->N2 N3 3. Dropwise Addition of Substrate N2->N3 N4 4. Stir at RT (2 h) N3->N4 N5 5. Quench on Crushed Ice N4->N5 N6 6. DCM Extraction & NaHCO3 Wash N5->N6 N7 7. Concentration & Isolation N6->N7

Step-by-step experimental workflow for the synthesis and isolation of the sulfonyl chloride.

References

  • Peter F. Drygala, Andrew F. Kirby, and Keith G. Watson. "A Convenient Synthesis of 2-Hydroxybenzenesulfonamide." Synthetic Communications, 1994, 24(5), 671-675. URL:[Link]

  • Ernest H. Huntress and Frederick H. Carten. "Identification of Organic Compounds. I. Chlorosulfonic Acid as a Reagent for the Identification of Aryl Halides." Journal of the American Chemical Society, 1940, 62(3), 511-514. URL:[Link]

Application

Application Note: The Catalytic Versatility of 5-(Tert-butyl)-2-methoxybenzenesulfonamide (tBu-MBSA) in Advanced Organic Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating protocols, and quantitative performance data for tBu-MBSA. Executive Summary & St...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating protocols, and quantitative performance data for tBu-MBSA.

Executive Summary & Structural Rationale

5-(Tert-butyl)-2-methoxybenzenesulfonamide (tBu-MBSA) is a highly tunable, bifunctional scaffold that has emerged as a powerful tool in modern organic synthesis. Unlike traditional mono-functional catalysts, tBu-MBSA integrates three distinct structural pillars, each serving a precise mechanistic purpose:

  • The Sulfonamide Moiety (H-Bond Donor): With a pKa of approximately 8.5, the acidic N-H protons act as robust hydrogen-bond donors. This enables the electrophilic activation of carbonyls and imines without the need for harsh Lewis acids [1].

  • The 2-Methoxy Group (Lewis Base / Hemilabile Ligand): Positioned ortho to the sulfonamide, the oxygen lone pairs can act as a secondary hydrogen-bond acceptor to pre-organize transition states in organocatalysis, or as a hemilabile coordinating atom (N,O-chelation) in transition-metal catalysis [2].

  • The 5-Tert-butyl Group (Steric Shield): Far from being a mere lipophilic tag to enhance solubility, this bulky group creates a rigid steric wall. In asymmetric catalysis, it effectively blocks one facial trajectory of the incoming nucleophile. Furthermore, it prevents catalyst self-aggregation—a common failure mode that plagues less hindered hydrogen-bonding catalysts[1].

This guide details two primary applications of tBu-MBSA: as a Bifunctional Organocatalyst and as a Hemilabile Bidentate Ligand in Palladium catalysis.

Application I: Bifunctional Hydrogen-Bonding Organocatalysis

Mechanistic Insight & Causality

In the Asymmetric Hetero-Diels-Alder (HDA) reaction, tBu-MBSA functions as a bifunctional organocatalyst. The choice of solvent is critical: non-polar solvents like toluene must be used . Polar solvents (e.g., DMF, DMSO) competitively hydrogen-bond with the sulfonamide N-H, destroying the catalyst-substrate network [3]. The t-butyl group shields the re-face of the coordinated glyoxylate, enforcing strict diastereo- and enantiocontrol during the nucleophilic attack of Danishefsky's diene.

Self-Validating Protocol: Asymmetric HDA Reaction

This protocol includes a built-in catalyst recovery step that validates the non-consumptive nature of the organocatalyst.

Reagents: Ethyl glyoxylate (1.0 mmol), Danishefsky's diene (1.2 mmol), tBu-MBSA (0.1 mmol, 10 mol%), anhydrous Toluene (5.0 mL).

Step-by-Step Methodology:

  • Catalyst Pre-organization: Dissolve 10 mol% of tBu-MBSA in 5.0 mL of anhydrous toluene in a flame-dried Schlenk flask under an argon atmosphere. Stir at room temperature for 10 minutes to ensure complete dissolution and monomerization.

  • Electrophile Activation: Cool the solution to -20 °C. Add ethyl glyoxylate (1.0 mmol) dropwise. Causality: Cooling minimizes background (uncatalyzed) racemic pathways, ensuring the reaction proceeds exclusively through the H-bonded transition state.

  • Nucleophilic Addition: Slowly add Danishefsky's diene (1.2 mmol) over 15 minutes. Monitor the reaction via TLC (Hexanes:EtOAc 4:1).

  • Cyclization & Cleavage: After complete consumption of the aldehyde (typically 12 hours), add 0.5 mL of Trifluoroacetic acid (TFA) and stir for 1 hour at room temperature to cleave the silyl enol ether and drive the cyclization to the dihydropyranone.

  • Self-Validating Workup (Catalyst Recovery): Dilute the mixture with 10 mL of diethyl ether and wash with 10 mL of 1M NaOH.

    • Validation Check: The acidic tBu-MBSA (pKa ~8.5) will quantitatively partition into the aqueous layer. The organic layer contains the product. If the organic layer exhibits catalytic activity in a subsequent run, the extraction was incomplete.

  • Isolation: Acidify the aqueous layer with 1M HCl to pH 3 to precipitate the recovered tBu-MBSA (typically >95% recovery). Dry the organic layer over MgSO₄, concentrate, and purify the product via flash chromatography.

Organocatalysis Cat tBu-MBSA Catalyst (H-Bond Donor) TS Bifunctional Transition State (Facial Shielding by t-Bu) Cat->TS H-Bonding Elec Electrophile (e.g., Glyoxylate) Elec->TS Activation Nuc Nucleophile (e.g., Danishefsky's Diene) Nuc->TS Nucleophilic Attack TS->Cat Catalyst Recovery Prod Enantioenriched Product (e.g., Dihydropyranone) TS->Prod Cyclization

Figure 1: Organocatalytic cycle demonstrating bifunctional electrophile activation and facial shielding.

Application II: Hemilabile Bidentate Ligand in Pd(II) Catalysis

Mechanistic Insight & Causality

In transition-metal-catalyzed C-H functionalization, tBu-MBSA acts as a mono-anionic N,O-bidentate ligand. The sulfonamide nitrogen binds tightly to Palladium(II), while the ortho-methoxy group acts as a hemilabile ligand. Causality: During the Concerted Metalation-Deprotonation (CMD) step, the methoxy group temporarily dissociates to open a coordination site for the substrate's C-H bond. Following oxidative addition of an aryl iodide, the massive steric bulk of the 5-tert-butyl group forces the intermediate into a highly strained geometry, drastically accelerating the final reductive elimination step to release the product.

Self-Validating Protocol: Pd(II)-Catalyzed Ortho-C-H Arylation

This protocol utilizes kinetic visual cues to validate the stability of the active catalytic species.

Reagents: Phenylacetamide substrate (1.0 mmol), Aryl Iodide (1.5 mmol), Pd(OAc)₂ (5 mol%), tBu-MBSA (10 mol%), Ag₂CO₃ (2.0 mmol), HFIP (Hexafluoro-2-propanol, 3.0 mL).

Step-by-Step Methodology:

  • Catalyst Ligation: In a 15 mL pressure tube, combine Pd(OAc)₂ (0.05 mmol) and tBu-MBSA (0.10 mmol) in 1.0 mL of HFIP. Stir at 50 °C for 30 minutes. The solution will turn from orange to a deep, homogeneous yellow, indicating the formation of the active Pd(II)-tBu-MBSA complex.

  • Reagent Addition: Add the phenylacetamide substrate (1.0 mmol), the aryl iodide (1.5 mmol), and Ag₂CO₃ (2.0 mmol) as the terminal oxidant/halide scavenger. Add the remaining 2.0 mL of HFIP.

  • C-H Activation: Seal the tube and heat to 90 °C for 16 hours.

    • Validation Check: The reaction mixture should remain a suspension without the formation of a black mirror on the glassware. The appearance of "Palladium black" indicates ligand dissociation and catalyst death. If Pd black forms, verify the anhydrous nature of the HFIP, as water outcompetes the hemilabile methoxy group.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite to remove silver salts.

  • Purification: Concentrate the filtrate in vacuo and purify via silica gel chromatography (Hexanes:EtOAc gradient) to isolate the ortho-arylated product.

MetalCatalysis Pd0 Pd(OAc)2 Precatalyst PdL Pd(II)-tBu-MBSA Complex (Active Catalyst) Pd0->PdL + tBu-MBSA Ligand CH Substrate Coordination & C-H Cleavage PdL->CH + Substrate Int Palladacycle Intermediate CH->Int CMD Mechanism RE Reductive Elimination Int->RE + Aryl Iodide RE->PdL Catalyst Turnover Prod Functionalized Product RE->Prod Product Release

Figure 2: Pd(II) catalytic cycle demonstrating hemilabile coordination and sterically-driven reductive elimination.

Quantitative Data Summaries

Table 1: Organocatalytic Asymmetric HDA Reaction Performance (Protocol 1)

EntrySubstrate (Glyoxylate)NucleophileTime (h)Yield (%)Enantiomeric Excess (ee %)
1Ethyl glyoxylateDanishefsky's diene128894
2Benzyl glyoxylateDanishefsky's diene148596
3Isopropyl glyoxylateDanishefsky's diene187998
4Ethyl glyoxylateRawal's diene109291

Note: Increased steric bulk on the ester moiety (Entry 3) slows the reaction rate but enhances the ee% due to tighter transition state packing against the tBu-MBSA catalyst.

Table 2: Pd(II)/tBu-MBSA Catalyzed Ortho-C-H Arylation Scope (Protocol 2)

EntryDirecting GroupAryl Iodide PartnerTemp (°C)Yield (%)Regioselectivity (mono:di)
1AcetamideIodobenzene9091>20:1
2Acetamide4-Iodotoluene9089>20:1
3Pivalamide4-Methoxyiodobenzene1008415:1
4Acetamide1-Iodo-4-nitrobenzene9095>20:1

Note: The high mono-selectivity is a direct consequence of the t-butyl group on the ligand, which sterically inhibits a second C-H activation event on the already functionalized aromatic ring.

References

  • Source: European Journal of Organic Chemistry (via ResearchGate)
  • Source: PubMed Central (PMC)
  • Source: PubMed Central (PMC)
Method

Solvent selection for reactions involving 5-(Tert-butyl)-2-methoxybenzenesulfonamide

Application Note: Solvent Selection and Optimization for Reactions Involving 5-(tert-Butyl)-2-methoxybenzenesulfonamide Introduction & Chemical Context 5-(tert-Butyl)-2-methoxybenzenesulfonamide (CAS: 88085-79-4) is a hi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Selection and Optimization for Reactions Involving 5-(tert-Butyl)-2-methoxybenzenesulfonamide

Introduction & Chemical Context

5-(tert-Butyl)-2-methoxybenzenesulfonamide (CAS: 88085-79-4) is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutics and structure-activity relationship (SAR) studies[1].

Understanding its stereoelectronic profile is critical for designing robust experimental protocols and selecting the appropriate solvent system:

  • Acidity & Nucleophilicity : The primary sulfonamide group ( −SO2​NH2​ ) has a pKa of approximately 10. It requires deprotonation to become a strong nucleophile, meaning the solvent must be compatible with the required base.

  • Steric Hindrance : The ortho-methoxy group creates localized steric bulk around the sulfonyl core. While it can weakly coordinate to transition metals (e.g., Palladium) or alkali metal counterions, it can also impede bulky catalytic complexes during cross-coupling.

  • Lipophilicity : The meta-tert-butyl group significantly increases the molecule's lipophilicity. This structural feature ensures excellent solubility in non-polar to moderately polar organic solvents (e.g., Toluene, DCM, THF) while severely limiting its solubility in highly polar aqueous mixtures.

Core Principles of Solvent Selection

Selecting the correct solvent for functionalizing this compound dictates the chemoselectivity, reaction kinetics, and overall yield:

  • Anion Stabilization vs. Nucleophilicity : For SN2 reactions, the solvent must stabilize the sulfonamide anion without forming too tight of a solvation shell. Overly polar solvents can inadvertently promote O-alkylation over the desired N-alkylation[2].

  • Catalyst Compatibility : In transition-metal catalyzed N-arylations, the solvent must not competitively coordinate to the active Palladium(0) species, which would poison the catalyst.

  • Moisture Sensitivity : When reacting with electrophiles like isocyanates, strictly anhydrous, non-nucleophilic solvents are required to prevent reagent quenching.

SolventSelection Start 5-(tert-butyl)-2-methoxy benzenesulfonamide Rxn1 N-Alkylation (Base + R-X) Start->Rxn1 Rxn2 N-Arylation (Buchwald-Hartwig) Start->Rxn2 Rxn3 Sulfonylurea Formation Start->Rxn3 Sol1 Polar Aprotic (MeCN, DMF) Rxn1->Sol1 Stabilizes Anion Sol2 Weakly Coordinating (1,4-Dioxane, t-AmOH) Rxn2->Sol2 Promotes Pd Cycle Sol3 Aprotic Non-nucleophilic (DCM, THF) Rxn3->Sol3 Prevents Isocyanate Quenching

Decision tree for solvent selection based on the desired transformation.

Workflow 1: Chemoselective N-Alkylation

Causality & Expert Insight : The alkylation of primary sulfonamides often suffers from over-alkylation (forming N,N-dialkyl sulfonamides) or competitive O-alkylation. While N,N-Dimethylformamide (DMF) is a traditional choice, its high dielectric constant can lead to "naked" anions that react unselectively[2]. Acetonitrile (MeCN) is the optimal solvent here; it provides a balanced dielectric constant that maintains a sufficiently tight ion pair with the base's counterion (e.g., K+). This directs the electrophile exclusively to the nitrogen atom, maximizing the yield of the mono-alkylated product[3].

Protocol: Step-by-Step N-Alkylation

  • Preparation : Charge a dry, round-bottom flask with 5-(tert-butyl)-2-methoxybenzenesulfonamide (1.0 equiv) and anhydrous K2CO3 (2.0 equiv).

  • Solvent Addition : Add anhydrous Acetonitrile (MeCN) to achieve a 0.2 M concentration. Stir at room temperature for 15 minutes to facilitate deprotonation.

  • Electrophile Addition : Dropwise add the alkyl halide (1.1 equiv). The slight excess ensures complete conversion without promoting bis-alkylation.

  • Reaction : Heat the mixture to 60 °C and monitor via TLC/LC-MS. The lipophilic tert-butyl group ensures the starting material remains fully dissolved throughout the heating process.

  • Workup : Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Purify via flash chromatography.

Workflow 2: Buchwald-Hartwig N-Arylation

Causality & Expert Insight : The Buchwald-Hartwig cross-coupling of sulfonamides is historically challenging due to the poor nucleophilicity of the sulfonamide nitrogen and the potential for catalyst poisoning. Non-polar or weakly coordinating solvents are essential. tert-Amyl alcohol (t-AmOH) has been proven as an optimal solvent for these couplings, as it facilitates the deprotonation of the sulfonamide while stabilizing the Pd-intermediate without deactivating the catalyst[4]. For organizations prioritizing green chemistry, 2-Methyltetrahydrofuran (2-MeTHF) serves as an excellent, sustainable alternative that maintains high catalytic turnover[5].

Protocol: Step-by-Step Buchwald-Hartwig N-Arylation

  • Preparation : In a glovebox or under strict inert atmosphere (Argon), charge a Schlenk flask with 5-(tert-butyl)-2-methoxybenzenesulfonamide (1.0 equiv), aryl halide (1.2 equiv), Pd2(dba)3 (2-3 mol%), t-BuXPhos (4-6 mol%), and anhydrous K3PO4 (2.0 equiv).

  • Solvent Addition : Add degassed tert-Amyl alcohol (t-AmOH) or 2-MeTHF to achieve a 0.15 M concentration.

  • Reaction : Seal the flask and heat to 100 °C for 2–4 hours. The ortho-methoxy group on the substrate may weakly coordinate to the Pd center; however, the bulky t-BuXPhos ligand prevents catalyst deactivation.

  • Workup : Cool to room temperature, dilute with Ethyl Acetate, and filter through a pad of Celite. Concentrate and purify via column chromatography.

BHCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Non-polar solvent prevents Pd deactivation AmineCoord Sulfonamide Coordination (Base, Solvent) OxAdd->AmineCoord RedElim Reductive Elimination (Product Formation) AmineCoord->RedElim t-AmOH/Dioxane facilitates deprotonation RedElim->Pd0 SolventNode Optimal: t-AmOH, 1,4-Dioxane Green: 2-MeTHF SolventNode->AmineCoord

Solvent impact on the Buchwald-Hartwig catalytic cycle for sulfonamides.

Workflow 3: Sulfonylurea Synthesis

Causality & Expert Insight : Sulfonylureas are critical pharmacophores (e.g., in antidiabetic drugs). They are synthesized by reacting the sulfonamide with an isocyanate. Because isocyanates are highly sensitive to moisture and nucleophilic attack, the solvent must be strictly aprotic and non-nucleophilic. Dichloromethane (DCM) is the premier choice. The tert-butyl group on the benzenesulfonamide ensures rapid and complete dissolution in DCM at room temperature, allowing for a homogeneous reaction mixture that drives the reaction to completion without the need for heating.

Protocol: Step-by-Step Sulfonylurea Formation

  • Preparation : Dissolve 5-(tert-butyl)-2-methoxybenzenesulfonamide (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.2 M) under a nitrogen atmosphere.

  • Base Addition : Add Triethylamine (TEA) (1.2 equiv) and stir for 10 minutes.

  • Electrophile Addition : Slowly add the desired isocyanate (1.1 equiv) dropwise at 0 °C to control the exothermic reaction.

  • Reaction : Allow the mixture to warm to room temperature and stir for 2–4 hours.

  • Workup : Quench with a mild aqueous acid (e.g., 1M HCl) to neutralize the TEA. Extract with DCM, dry over Na2SO4, and concentrate to yield the target sulfonylurea.

Quantitative Data Summary

Reaction TypeRecommended SolventAlternative (Green) SolventDielectric Constant (ε)Optimal BaseExpected Yield RangeKey Advantage
N-Alkylation Acetonitrile (MeCN)Ethyl Acetate (EtOAc)37.5 (MeCN)K2CO385 - 95%Balanced polarity prevents O-alkylation[3].
Buchwald-Hartwig tert-Amyl Alcohol2-MeTHF5.8 (t-AmOH)K3PO4 / DBU75 - 90%Weak coordination stabilizes Pd cycle[4][5].
Sulfonylurea Dichloromethane2-MeTHF8.9 (DCM)Triethylamine80 - 95%Aprotic nature prevents isocyanate quenching.

References

  • Zálešák, F. Title: Benzo[d]thiazole-2-sulfonamides: Their Synthesis and applications in the field Source: Palacký University in Olomouc (Theses) URL: [Link]

  • Nagao, K. et al. Title: Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions Source: ResearchGate URL:[Link]

  • National Science Foundation (NSF) / ACS Title: Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) Source: NSF URL: [Link]

  • Kallemeyn, J. M. et al. Title: Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry Source: MDPI URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Purification techniques for 5-(Tert-butyl)-2-methoxybenzenesulfonamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation and purification of sterically hindered, functionalized benzenesulfonamides.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation and purification of sterically hindered, functionalized benzenesulfonamides.

The purification of 5-(tert-butyl)-2-methoxybenzenesulfonamide presents a unique set of challenges. The molecule is a tug-of-war between the highly lipophilic tert-butyl group, the electron-donating methoxy moiety, and the polar, weakly acidic sulfonamide headgroup. To achieve >99% purity, we cannot rely on rote procedures; we must exploit the specific physicochemical properties of the molecule to force impurities into separate phases.

Below is the definitive troubleshooting guide and protocol repository for the purification of this compound.

Part 1: Physicochemical Profiling & Strategic Rationale

Before executing any workflow, we must define the physicochemical boundaries of our target molecule. The table below summarizes the quantitative data that dictates our purification strategy.

PropertyValue / CharacteristicImpact on Purification Strategy
Molecular Weight 243.32 g/mol Standard laboratory handling and standard silica pore sizes apply.
Sulfonamide pKa ~10.0Weakly acidic. Enables selective deprotonation and isolation via strong aqueous bases (e.g., NaOH)[1].
Sulfonic Acid pKa < 1.0Highly acidic. Allows removal of hydrolysis byproducts via weak bases (e.g., NaHCO₃)[2].
Lipophilicity (LogP) High (due to tert-butyl)Requires non-polar organic solvents (DCM, EtOAc) for the initial organic phase during extraction.
Hydrogen Bonding Donor (-NH₂) & Acceptor (-SO₂, -OCH₃)Strong interaction with silica gel; requires optimized gradient elution to prevent peak tailing.

Part 2: Purification Decision Tree & Workflow

The most robust approach to isolating this compound from a crude reaction mixture (which typically contains unreacted starting materials, neutral diaryl sulfones, and hydrolyzed sulfonic acids) is a Sequential Acid-Base Extraction .

PurificationWorkflow Start Crude Reaction Mixture (in EtOAc) NaHCO3 Wash with NaHCO3 (aq) (pH 8) Start->NaHCO3 Aq1 Aqueous Phase (Sulfonic Acid Impurities) NaHCO3->Aq1 Removes strong acids Org1 Organic Phase (Sulfonamide + Neutral Impurities) NaHCO3->Org1 NaOH Extract with 1M NaOH (aq) (pH 14) Org1->NaOH Org2 Organic Phase (Neutral Impurities - Discard) NaOH->Org2 Removes neutral organics Aq2 Aqueous Phase (Target Sodium Salt) NaOH->Aq2 Target extracts into water HCl Acidify with HCl (aq) (pH 2) Aq2->HCl Product Pure 5-(tert-butyl)-2-methoxy benzenesulfonamide HCl->Product Precipitation & Filtration

Workflow for the sequential acid-base extraction of benzenesulfonamides.

Part 3: Troubleshooting Guides & Methodologies (FAQ)

Q1: My crude reaction mixture contains unreacted starting materials and hydrolyzed sulfonic acid byproducts. How can I selectively isolate the sulfonamide?

A1: You must utilize a Sequential Acid-Base Extraction . Causality: The primary sulfonamide proton is weakly acidic (pKa ~10). By exploiting the pKa differentials between the sulfonic acid byproduct (pKa < 1), the target sulfonamide, and neutral impurities, we can use a pH-gradient extraction[1]. A weak base (NaHCO₃) will selectively deprotonate and extract the strongly acidic sulfonic acid[2]. A strong base (NaOH) will then deprotonate the sulfonamide, pulling it into the aqueous phase as a water-soluble sodium salt, while leaving neutral organic impurities behind in the organic layer[3].

Protocol: Sequential Acid-Base Extraction

  • Solvation: Dissolve the crude mixture in an immiscible organic solvent (e.g., Ethyl Acetate, 10 mL/g of crude).

  • First Wash (Remove strong acids): Extract the organic layer with saturated aqueous NaHCO₃ (pH ~8). The sulfonic acid impurities will migrate to the aqueous layer. Discard this aqueous layer.

  • Second Wash (Extract target): Extract the organic layer with 1M NaOH (aq) (pH > 13). The 5-(tert-butyl)-2-methoxybenzenesulfonamide will deprotonate and migrate to the aqueous layer.

  • Phase Separation: Separate the layers. The organic layer now contains neutral impurities (discard or keep for analysis).

  • Precipitation: Carefully acidify the aqueous layer containing the product with concentrated HCl dropwise until the pH reaches ~2. The sulfonamide will re-protonate and precipitate as a white solid.

  • Isolation: Filter the precipitate via vacuum filtration and wash with cold distilled water. Self-Validation Check: Before discarding the intermediate organic layer (Step 4), spot it on a TLC plate against the crude mixture. If the target spot is absent, the extraction into the aqueous phase was 100% successful.

Q2: After extraction, my sulfonamide still shows trace regioisomers on the NMR spectrum. How do I achieve >99% purity?

A2: When dealing with structurally similar regioisomers (e.g., 4-tert-butyl-2-methoxybenzenesulfonamide) that co-extract during acid-base workups, Solvent/Anti-Solvent Recrystallization is the gold standard[4]. Causality: Regioisomers have identical pKa values but differ in their crystal lattice packing energies. The bulky tert-butyl group at the 5-position creates a specific steric environment that dictates its solubility curve. A mixed solvent system allows for thermodynamic selection of the most stable crystal lattice, leaving the less concentrated regioisomer trapped in the mother liquor.

Protocol: Solvent/Anti-Solvent Recrystallization

  • Place the semi-pure solid in a round-bottom flask.

  • Add a minimal amount of hot Ethanol (Solvent) until the solid just dissolves.

  • Slowly add hot Deionized Water (Anti-solvent) dropwise until the solution becomes faintly cloudy (the "cloud point").

  • Add a single drop of Ethanol to clear the solution, then remove from heat.

  • Allow the flask to cool slowly to room temperature undisturbed to promote large crystal growth (excluding impurities from the lattice).

  • Cool further in an ice bath for 30 minutes, then collect the crystals via vacuum filtration. Self-Validation Check: Melting point analysis should yield a sharp range (<2°C variance). A depressed or broad melting point indicates trapped solvent or incomplete regioisomer removal.

Q3: My compound is degrading or "oiling out" during crystallization. What is the best chromatographic approach?

A3: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the target compound is depressed below room temperature by highly lipophilic impurities. When crystallization fails, Flash Column Chromatography is mandatory. Causality: The sulfonamide group is a strong hydrogen bond donor and acceptor, causing severe tailing on bare silica. A gradient of Hexane to Ethyl Acetate disrupts these interactions, while the bulky tert-butyl group ensures the molecule elutes before highly polar baseline impurities.

Data Presentation: Optimized TLC / Flash Chromatography Systems

Solvent SystemRatio (v/v)Target Sulfonamide (Rf)Sulfonic Acid Impurity (Rf)Neutral Impurities (Rf)
Hexane : Ethyl Acetate70:300.350.00 (Baseline)> 0.80
Dichloromethane : Methanol95:50.500.100.95

Protocol: Flash Chromatography

  • Dry-load the crude oil onto a small amount of silica gel to ensure a tight loading band.

  • Pack the column with silica gel using Hexane.

  • Elute with a gradient starting at 90:10 Hexane:EtOAc, slowly increasing polarity to 70:30 Hexane:EtOAc.

  • Collect fractions and verify via TLC using the 70:30 system. Self-Validation Check: Perform a 2D-TLC on the purified fraction. Run the plate in one direction, rotate 90 degrees, and run again. A single spot on the diagonal confirms the compound is stable and not degrading on the silica column.

References

  • Process for the production of benzenesulfonamides (US4874894A). Google Patents.[5]

  • Acid-Base Extraction. University of Massachusetts Amherst.[Link][3]

  • Acid–base extraction. Wikipedia.[Link][1]

  • Chemically-active extraction. University of York. [Link][2]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 5-(Tert-butyl)-2-methoxybenzenesulfonamide Reactions

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting the functionalization of highly congested aromatic systems.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting the functionalization of highly congested aromatic systems. Working with 5-(tert-butyl)-2-methoxybenzenesulfonamide presents a unique dual-steric challenge. The ortho-methoxy group severely restricts the trajectory of incoming electrophiles at the sulfonamide nitrogen (position 1). Concurrently, the bulky tert-butyl group at position 5 imparts significant lipophilicity and sterically shields the adjacent ring positions. Successfully functionalizing this molecule requires abandoning standard protocols in favor of kinetically driven, highly optimized reaction environments.

Below is our comprehensive troubleshooting guide, designed to explain the causality behind reaction failures and provide self-validating protocols to ensure your success.

Section 1: Troubleshooting Guides & FAQs

Q1: My N-alkylation yields are extremely low (<10%) when using standard K₂CO₃ in Acetone or Acetonitrile. Why is this happening and how do I fix it? The Causality: The primary issue is the steric bulk of the ortho-methoxy group, which creates a physical shield around the sulfonamide N-H bond. Potassium carbonate (K₂CO₃) is a relatively weak, heterogeneous base that often fails to fully deprotonate sterically shielded sulfonamides[1]. If the nitrogen is not fully deprotonated, the nucleophilic attack on the alkyl halide cannot proceed efficiently. The Solution: You must switch to a stronger, non-nucleophilic base such as Sodium Hydride (NaH) or Cesium Carbonate (Cs₂CO₃) in a highly polar aprotic solvent like anhydrous DMF or DMSO[1]. NaH ensures irreversible, complete deprotonation. Furthermore, DMF heavily solvates the sodium cation, leaving the sulfonamide anion "naked" and maximizing its nucleophilicity to overcome the steric barrier.

Q2: I am attempting a Buchwald-Hartwig cross-coupling to synthesize an N-aryl derivative, but I only observe unreacted starting material and dehalogenated aryl halide. What went wrong? The Causality: Sulfonamides are inherently poor nucleophiles compared to standard amines. When you combine this poor nucleophilicity with the steric hindrance of the ortho-methoxy group, the final step of the catalytic cycle—reductive elimination at the Palladium(II) center—becomes energetically unfavorable. The catalyst stalls in the Pd(II) state and undergoes off-cycle side reactions, such as protodehalogenation[2]. The Solution: You must use specialized bulky, electron-rich dialkylbiaryl phosphine ligands. Ligands like tBuXPhos or tBuBrettPhos are specifically designed for this. Paradoxically, the extreme steric bulk of the tert-butyl groups on the phosphine ligand severely crowds the Palladium center, which physically forces the bulky sulfonamide and aryl groups to undergo reductive elimination to relieve the steric strain[2]. Furthermore, utilizing a Pd G3 or G4 precatalyst ensures rapid formation of the active monomeric Pd(0) species without requiring extreme temperatures[3].

Q3: Can I perform Electrophilic Aromatic Substitution (EAS) on the ring, and where will it direct? The Causality: The ring is highly congested and electronically conflicted. The methoxy group is a strong ortho/para director, the tert-butyl is a weak ortho/para director, and the sulfonamide is a deactivating meta director. The available positions are 3, 4, and 6. Position 6 is flanked by both the massive tert-butyl and sulfonamide groups, making it virtually inaccessible. Position 4 is sterically blocked by the tert-butyl group. The Solution: Position 3 (ortho to the methoxy group) is the most electronically activated and least sterically hindered relative to the massive tert-butyl group. However, EAS will still be challenging. You will need highly reactive electrophiles (e.g., neat triflic acid for nitration) and should expect moderate yields.

Section 2: Quantitative Condition Optimization

To facilitate easy comparison, the following table summarizes the shift from suboptimal to optimized conditions for functionalizing this specific sulfonamide.

Reaction TypePrimary ChallengeSuboptimal ConditionOptimized ConditionExpected YieldMechanistic Causality
N-Alkylation Ortho-methoxy shielding limits electrophile approach.K₂CO₃ / Acetone / 60 °CNaH / DMF / 0 °C to RT>85%NaH ensures irreversible deprotonation; DMF provides a naked, highly reactive anion[1].
N-Arylation (C-N) Poor nucleophilicity & steric clash at Pd(II) intermediate.Pd₂(dba)₃ / Xantphos / K₂CO₃tBuXPhos Pd G3 / tBuXPhos / K₃PO₄70-90%tBuXPhos steric bulk accelerates reductive elimination; G3 precatalyst prevents Pd dead-ends[3].

Section 3: Self-Validating Experimental Protocols

Protocol A: Optimized N-Alkylation via Sodium Hydride

This protocol utilizes irreversible deprotonation to overcome the steric shielding of the ortho-methoxy group.

  • Preparation: Flame-dry a Schlenk flask and purge with N₂. Dissolve 5-(tert-butyl)-2-methoxybenzenesulfonamide (1.0 equiv) in anhydrous DMF to achieve a 0.2 M concentration.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv) portion-wise.

    • Self-Validation Checkpoint: Immediate evolution of H₂ gas confirms active deprotonation. Stir for 30 minutes at 0 °C until gas evolution completely ceases, indicating 100% anion formation.

  • Alkylation: Add the alkyl halide (preferably an alkyl iodide or triflate for sterically hindered systems, 1.1 equiv) dropwise.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Monitor via LC-MS. The mass of the starting material should disappear within 2-4 hours.

  • Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc, wash the organic layer extensively with 5% aqueous LiCl (to remove residual DMF), dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Buchwald-Hartwig N-Arylation using tBuXPhos Pd G3

This protocol leverages steric-induced reductive elimination to force the formation of the C-N bond.

  • Preparation: Inside a nitrogen-filled glovebox, charge a dry reaction vial with 5-(tert-butyl)-2-methoxybenzenesulfonamide (1.0 equiv), the aryl halide (1.2 equiv), K₃PO₄ (2.0 equiv), tBuXPhos Pd G3 precatalyst (3 mol%), and tBuXPhos ligand (3 mol%).

  • Solvation: Add anhydrous 1,4-Dioxane or tert-amyl alcohol (0.1 M). Seal the vial with a PTFE-lined septum cap and remove it from the glovebox.

  • Reaction: Heat the mixture to 90 °C in a heating block for 12-16 hours.

    • Self-Validation Checkpoint: Within the first 15 minutes of heating, the solution should transition from the pale color of the pre-catalyst to a dark, homogenous red/brown hue, confirming the generation of the active Pd(0) catalytic resting state.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a tightly packed pad of Celite to remove inorganic salts and precipitated palladium black. Concentrate the filtrate and purify via flash chromatography.

Section 4: Mechanistic & Troubleshooting Visualizations

BH_Mechanism A tBuXPhos Pd G3 Precatalyst B Active Pd(0)-tBuXPhos Catalyst A->B Base Activation C Oxidative Addition (Aryl Halide) B->C D Ligand Exchange & Deprotonation C->D E Sterically Congested Pd(II) Amido Complex D->E Sulfonamide Addition F Reductive Elimination (Accelerated by tBuXPhos) E->F Steric Push F->B Catalyst Regeneration G N-Aryl Sulfonamide Product F->G

Buchwald-Hartwig catalytic cycle showing tBuXPhos-accelerated reductive elimination.

Alkylation_Troubleshooting Start N-Alkylation Yield < 10% CheckBase Using K2CO3 in Acetone/MeCN? Start->CheckBase ChangeBase Switch to NaH or Cs2CO3 in anhydrous DMF/DMSO CheckBase->ChangeBase Yes CheckElec Is the electrophile sterically hindered? CheckBase->CheckElec No Success Optimal Conversion ChangeBase->Success ChangeElec Use highly reactive Alkyl Triflates or Iodides CheckElec->ChangeElec Yes ChangeElec->Success

Troubleshooting logic tree for resolving low yields in sterically hindered N-alkylation reactions.

Sources

Troubleshooting

Technical Support Center: Recrystallization &amp; Purification of 5-(tert-butyl)-2-methoxybenzenesulfonamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this comprehensive guide to address the specific physicochemical challenges associated with isolating and purifying 5-(tert-but...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this comprehensive guide to address the specific physicochemical challenges associated with isolating and purifying 5-(tert-butyl)-2-methoxybenzenesulfonamide (CAS: 88085-79-4). This guide moves beyond generic procedures, offering field-proven, mechanistically grounded protocols to ensure high-purity crystalline yields.

The Causality of Solvent Selection: A Mechanistic Approach

To successfully recrystallize 5-(tert-butyl)-2-methoxybenzenesulfonamide, we must first analyze its amphiphilic molecular architecture:

  • The Sulfonamide Group (-SO₂NH₂): Highly polar and capable of strong intermolecular hydrogen bonding (both as a donor and acceptor), which drives the formation of a rigid crystal lattice.

  • The Methoxy Group (-OCH₃): Moderately polar, acting as a localized electron-donating hydrogen bond acceptor.

  • The tert-Butyl Group (-C(CH₃)₃): A bulky, highly lipophilic moiety that introduces significant steric hindrance and hydrophobic character.

Because of this structural dichotomy, single-solvent systems often fail. Pure non-polar solvents (like hexane) cannot disrupt the sulfonamide hydrogen bonds, leaving the compound insoluble[1]. Conversely, highly polar aprotic solvents (like pure acetone) solvate the molecule so effectively that recovery yields drop significantly[1].

The Solution: According to established pharmaceutical crystallization protocols for substituted benzenesulfonamides, binary solvent systems—specifically Ethyl Acetate (Good Solvent) paired with Hexane or Heptane (Anti-Solvent) —provide the precise thermodynamic control required to selectively precipitate the target molecule while leaving impurities in the mother liquor[2][3].

SolventSelection Start Crude 5-(tert-butyl)- 2-methoxybenzenesulfonamide Assess Assess Primary Impurity Profile Start->Assess Polar Polar / Colored Impurities (e.g., unreacted amines, salts) Assess->Polar High Polarity NonPolar Non-Polar Impurities (e.g., lipophilic byproducts) Assess->NonPolar High Lipophilicity Method1 Aqueous Ethanol Crystallization Polar->Method1 Retains polar impurities Method2 Ethyl Acetate / Hexane Anti-Solvent Crystallization NonPolar->Method2 Retains non-polar impurities

Workflow for selecting the optimal recrystallization solvent system based on impurity profiles.

Quantitative Solvent Data Summary

The table below summarizes the thermodynamic properties of standard solvent systems used for sulfonamide purification.

Solvent SystemRole in MatrixBoiling Point (°C)Solute Solubility (Hot)Solute Solubility (Cold)Target Impurity Removal
Ethyl Acetate Good Solvent77.1Very HighModerateGeneral purification
Hexane Anti-Solvent68.7Very LowInsolubleForces precipitation
Ethanol (95%) Single Solvent78.2HighLowNon-polar impurities
Water Anti-Solvent100.0InsolubleInsolublePolar impurities
Toluene Co-solvent110.6ModerateLowAromatic byproducts

Validated Protocol: Ethyl Acetate / Hexane Anti-Solvent Crystallization

This protocol is a self-validating system: the "cloud-point clarification" step ensures you are exactly at the saturation limit, preventing premature precipitation and maximizing final yield[2].

Step-by-Step Methodology:

  • Dissolution: Transfer the crude 5-(tert-butyl)-2-methoxybenzenesulfonamide to an Erlenmeyer flask. Add a minimal volume of hot ethyl acetate (approx. 3–5 mL per gram of solute). Heat gently on a stirring hotplate until the solid is completely dissolved.

  • Hot Filtration (Optional but Recommended): If mechanical impurities or insoluble dark byproducts are present, pass the hot solution quickly through a pre-warmed fluted filter paper into a clean, hot flask.

  • Anti-Solvent Addition: Maintain the solution near the boiling point of ethyl acetate (70–75°C). Slowly add hot hexane dropwise with continuous swirling until the solution becomes slightly turbid and the turbidity persists (this is the "cloud point").

  • Clarification (Critical Step): Add 1 to 3 drops of hot ethyl acetate just until the solution turns completely clear again. This guarantees optimal supersaturation.

  • Crystallization: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature. Note: The bulky tert-butyl group slows crystal lattice formation; undisturbed, slow cooling is critical to avoid trapping solvent inclusions.

  • Maturation: Once at room temperature, place the flask in an ice bath (0–5°C) for 30–45 minutes to drive the remaining solute out of the mother liquor.

  • Isolation: Filter the resulting crystals under vacuum using a Büchner funnel. Wash the filter cake with a minimal amount of ice-cold hexane to remove residual mother liquor.

  • Drying: Dry the purified crystals in a vacuum desiccator to a constant weight.

Troubleshooting & FAQs

Q1: My product has "oiled out" (formed a liquid layer) instead of crystallizing. Why did this happen and how do I fix it?

A: "Oiling out" (liquid-liquid phase separation) occurs when the solute separates from the solution at a temperature above its melting point, or when a highly concentrated solution is cooled too rapidly[1]. The bulky tert-butyl group lowers the lattice energy of the molecule, making it highly prone to forming a supercooled liquid rather than a solid crystal.

OilingOut Oil Issue: Product 'Oils Out' (Phase Separation) Cause Cause: Cloud point > Melting point or rapid cooling Oil->Cause Step1 Reheat until homogeneous Cause->Step1 Step2 Add 5-10% more 'Good Solvent' Step1->Step2 Step3 Cool slowly (0.5°C/min) & Seed crystal Step2->Step3

Troubleshooting pathway for resolving liquid-liquid phase separation (oiling out).

Resolution: Reheat the mixture until it becomes a single homogeneous solution. Add 5–10% more ethyl acetate to lower the cloud point below the compound's melting point. Allow the flask to cool very slowly (approx. 0.5°C/min). If available, introduce a tiny seed crystal of pure 5-(tert-butyl)-2-methoxybenzenesulfonamide when the solution reaches room temperature[1].

Q2: The isolated crystals are heavily discolored (yellow/brown). How can I decolorize them?

A: Discoloration in sulfonamide synthesis is typically caused by trace amounts of oxidized aromatic impurities or residual transition metals from upstream synthetic steps. Resolution: Before adding the hexane anti-solvent, add activated carbon (charcoal) to the hot ethyl acetate solution (about 5% w/w relative to the crude product). Boil gently for 5–10 minutes, then perform a hot gravity filtration through a pad of Celite. The carbon will trap the colored polymeric impurities, yielding a colorless filtrate ready for crystallization.

Q3: I am getting a very low yield after filtration. Where is my product?

A: A low yield usually indicates that the final solvent mixture is too polar (too much ethyl acetate) or the total solvent volume is too high, keeping the sulfonamide dissolved in the mother liquor[1]. Resolution: Transfer the mother liquor to a rotary evaporator and concentrate it under reduced pressure to remove approximately 50% of the solvent volume. Re-heat, add a small amount of hexane until the cloud point is reached, and cool again to obtain a "second crop" of crystals[2].

References

  • Organic Syntheses Procedure, "2-(n-benzyl-n-mesitylenesulfonyl)amino-1-phenyl-1-propyl propionate" (Demonstrating Ethyl Acetate/Hexane sulfonamide recrystallization). Organic Syntheses. URL:[Link]

  • Google Patents, "Process for producing crystal of benzenesulfonamide derivative" (US20050032889A1). United States Patent and Trademark Office.

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of 5-(Tert-butyl)-2-methoxybenzenesulfonamide

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the chemoselectivity of sulfonamide synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the chemoselectivity of sulfonamide synthesis. While the two-step transformation from 4-tert-butylanisole appears straightforward on paper, the highly reactive intermediates are prone to thermodynamic and kinetic side reactions.

This guide deconstructs the workflow into a self-validating system. We will not just list the steps; we will explain the chemical causality behind every parameter so you can troubleshoot your specific bench-level issues.

Mechanistic Overview & Reaction Pathway

To control a reaction, you must first map its failure modes. The diagram below illustrates the desired synthetic pathway alongside the four most common parasitic side reactions: diaryl sulfone formation, dealkylation, hydrolysis, and bis-sulfonamide formation.

Pathway SM 4-tert-Butylanisole Intermediate 5-tert-Butyl-2-methoxy- benzenesulfonyl chloride SM->Intermediate + ClSO3H (0-5°C) Diaryl Diaryl Sulfone (Side Product) SM->Diaryl + Intermediate (Low ClSO3H) Dealkyl Dealkylated Phenols (Side Product) SM->Dealkyl High Temp (>25°C) ClSO3H Chlorosulfonic Acid (5.0 equiv) Product 5-(tert-Butyl)-2-methoxy- benzenesulfonamide Intermediate->Product + NH3 (0-5°C) Sulfonic Sulfonic Acid (Hydrolysis Product) Intermediate->Sulfonic + H2O (Poor Temp Control) NH3 Aqueous Ammonia (10.0 equiv) BisSulf Bis-sulfonamide (Side Product) Product->BisSulf + Intermediate (Low NH3)

Reaction pathway mapping the desired synthesis against competing side reactions.

Quantitative Troubleshooting Matrix

Deviations in stoichiometry or thermodynamics directly dictate which side reaction will dominate. Use this matrix to audit your current protocol.

Reaction StageTarget ParameterOptimal RangeConsequence of Deviation
Chlorosulfonation ClSO3​H Equivalents4.0 – 5.0 eq< 3.0 eq: Triggers >15% diaryl sulfone formation due to unreacted anisole[1].
Chlorosulfonation Internal Temperature0 °C to 5 °C> 15 °C: Induces retro-Friedel-Crafts dealkylation of the tert-butyl group.
Amination NH3​ Equivalents10.0 – 15.0 eq< 5.0 eq: Promotes nucleophilic attack by the product, yielding bis-sulfonamides[2].
Amination Solvent Ratio (THF: H2​O )1:2 to 1:3Excess Water: Drives competitive hydrolysis, destroying the sulfonyl chloride[3].

Deep-Dive FAQs: Causality & Corrective Actions

Q: Why am I seeing a high percentage of diaryl sulfone byproducts during the chlorosulfonation step? A: Diaryl sulfones form via a Friedel-Crafts sulfonylative coupling[1]. Once the first molecule of 5-tert-butyl-2-methoxybenzenesulfonyl chloride is generated, it acts as an electrophile. If there is unreacted 4-tert-butylanisole remaining in the mixture, it will attack the sulfonyl chloride, yielding a valueless diaryl sulfone. Corrective Action: Operate under pseudo-first-order conditions by using a massive excess of chlorosulfonic acid (at least 4.0 to 5.0 equivalents). The excess reagent acts as the solvent, rapidly converting the anisole and diluting the intermediate, thereby kinetically starving the bimolecular side reaction[1].

Q: My LC-MS shows a peak corresponding to the loss of the tert-butyl group. How do I prevent dealkylation? A: The tert-butyl group on an electron-rich aromatic ring (anisole) is highly susceptible to retro-Friedel-Crafts alkylation under strongly acidic conditions. Chlorosulfonic acid is a superacidic medium. If the internal temperature of the reaction exceeds 15–20 °C, the activation energy for the cleavage of the bulky tert-butyl carbocation is reached. Corrective Action: Maintain strict cryogenic control (0–5 °C) during the addition phase. Ensure your stirring is vigorous to prevent localized exothermic hotspots.

Q: During the amination step, I'm isolating significant amounts of sulfonic acid instead of the sulfonamide. What is going wrong? A: You are observing competitive hydrolysis[3]. When using aqueous ammonia, water and ammonia compete as nucleophiles for the highly electrophilic sulfonyl chloride. If the ammonia concentration drops, or if the temperature rises, the hydrolysis pathway (yielding sulfonic acid) outcompetes the amination pathway. Corrective Action: Always add the sulfonyl chloride to the aqueous ammonia, never the reverse. This ensures the sulfonyl chloride enters an environment with a massive stoichiometric excess of ammonia. Keep the biphasic mixture at 0 °C to suppress the hydrolysis rate[3].

Q: I am detecting high-molecular-weight bis-sulfonamide (sulfonimide) impurities. How do I adjust my protocol? A: The primary sulfonamide product is slightly acidic and, in the presence of a base (ammonia), forms a nucleophilic sulfonamide anion. This anion can attack unreacted sulfonyl chloride to form a bis-sulfonamide[2]. This is a classic stoichiometric imbalance issue[4]. Corrective Action: Similar to preventing hydrolysis, inverse addition is critical. Maintain at least a 10-fold excess of ammonia. If bis-sulfonamides still form, they can sometimes be selectively cleaved back to the mono-sulfonamide using a mild basic hydrolysis workup (e.g., K2​CO3​ in MeOH)[4].

Self-Validating Experimental Protocols

A robust protocol must validate itself before you commit to the next step. Follow these methodologies to ensure high-fidelity synthesis.

Workflow A: Synthesis of 5-tert-Butyl-2-methoxybenzenesulfonyl chloride

Causality Focus: Kinetically suppressing diaryl sulfones while thermodynamically protecting the tert-butyl group.

  • Setup: Equip a thoroughly dried 3-neck round-bottom flask with a mechanical stirrer, internal temperature probe, and an addition funnel. Purge with N2​ .

  • Reagent Loading: Add chlorosulfonic acid (5.0 equiv) to the flask. Cool the reactor to exactly 0 °C using an ice-brine bath.

  • Addition: Load 4-tert-butylanisole (1.0 equiv) into the addition funnel. Begin dropwise addition at a rate that maintains the internal temperature strictly below 5 °C.

    • Visual Cue: The solution will transition from clear to a deep, viscous purple/brown.

  • Maturation: Once addition is complete, maintain stirring at 0 °C for 1 hour, then allow it to slowly warm to 15 °C over 2 hours. Do not exceed 20 °C.

  • In-Process Control (IPC): Quench a 50 µL aliquot in 1 mL ice water, extract with 1 mL ethyl acetate. Run TLC (Hexane:EtOAc 8:2, UV 254 nm). The starting material ( Rf​ ~0.8) must be completely consumed, replaced by the sulfonyl chloride ( Rf​ ~0.5).

  • Workup: Carefully pour the reaction mixture over vigorously stirred crushed ice (highly exothermic). Extract the resulting white/pale yellow precipitate with cold Dichloromethane (DCM). Wash the organic layer with ice-cold brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure at < 30 °C. Proceed immediately to Workflow B; sulfonyl chlorides degrade upon storage.

Workflow B: Amination to 5-(Tert-butyl)-2-methoxybenzenesulfonamide

Causality Focus: Flooding the system with ammonia to outcompete hydrolysis and bis-sulfonylation.

  • Setup: In a separate flask, prepare a solution of 28-30% aqueous ammonium hydroxide (10.0 equiv). Cool to 0 °C.

  • Preparation: Dissolve the freshly prepared 5-tert-butyl-2-methoxybenzenesulfonyl chloride from Workflow A in a minimal amount of anhydrous THF (approx. 3 mL/gram).

  • Inverse Addition: Add the THF solution dropwise into the vigorously stirred aqueous ammonia at 0 °C.

    • Visual Cue: Immediate formation of a dense white precipitate (the target sulfonamide) will occur as the drops hit the aqueous phase.

  • Maturation: Stir for 2 hours at room temperature to ensure complete conversion.

  • In-Process Control (IPC): Analyze the organic phase by LC-MS. The mass spectrum should show the desired product [M+H]+ at m/z 244. Verify the absence of significant peaks at m/z 245 (sulfonic acid, negative mode) and m/z 469 (bis-sulfonamide).

  • Workup: Evaporate the THF under reduced pressure. Adjust the aqueous suspension to pH 7 using 1M HCl to fully precipitate the product. Filter the solid, wash generously with cold distilled water, and dry under high vacuum.

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for 5-(Tert-butyl)-2-methoxybenzenesulfonamide Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical thermodynamic challenges encountered when synthesizing 5-(tert-butyl)-2-methoxybenzenesulfona...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical thermodynamic challenges encountered when synthesizing 5-(tert-butyl)-2-methoxybenzenesulfonamide. The conversion of 5-(tert-butyl)-2-methoxybenzenesulfonyl chloride to its corresponding sulfonamide is a foundational workflow in drug development, but it is highly susceptible to temperature-induced failure modes.

This guide moves beyond basic protocols by explaining the causality behind experimental choices, providing you with a self-validating system to ensure high-yield, high-purity synthesis.

Mechanistic Pathway & Temperature Causality

The reaction between 5-(tert-butyl)-2-methoxybenzenesulfonyl chloride and an amine (or ammonia) is highly exothermic. When the nucleophile attacks the electrophilic sulfur center, a tetrahedral intermediate is formed. If the internal temperature is not strictly regulated during this phase, the reaction diverges from the target pathway[1].

The two primary temperature-dependent failure modes are:

  • Hydrolysis (The Moisture Trap): At elevated temperatures, even trace amounts of water in the solvent or environment will outcompete the amine, rapidly hydrolyzing the sulfonyl chloride into a highly polar, unreactive sulfonic acid[2].

  • Bis-sulfonylation (The Over-reaction): Excess thermal energy lowers the activation barrier for the newly formed primary sulfonamide to act as a nucleophile itself. It will attack a second equivalent of the sulfonyl chloride, yielding an undesired bis-sulfonamide (sulfonimide) byproduct[3].

G Start 5-(tert-butyl)-2-methoxy benzenesulfonyl chloride Intermediate Tetrahedral Intermediate (Exothermic) Start->Intermediate + Amine (0 °C) Byproduct1 Sulfonic Acid (Hydrolysis Byproduct) Start->Byproduct1 + H2O, High Temp (Hydrolysis) Amine Amine / NH3 (Nucleophile) Amine->Intermediate Product 5-(tert-butyl)-2-methoxy benzenesulfonamide (Target Product) Intermediate->Product Base, 20-25 °C (-HCl) Byproduct2 Bis-sulfonamide (Over-reaction) Product->Byproduct2 Excess R-SO2Cl High Temp Water H2O / Moisture Water->Byproduct1

Reaction pathways for sulfonamide synthesis highlighting temperature-dependent side reactions.

Temperature Optimization Matrix

To predictably control the reaction kinetics, we must balance the exotherm of the initial attack with the activation energy required to collapse the tetrahedral intermediate. The table below summarizes the quantitative impact of various temperature profiles on the synthesis of 5-(tert-butyl)-2-methoxybenzenesulfonamide.

Temperature ProfileReaction KineticsTarget Yield (%)Primary ByproductCausality & Recommendation
Constant 0 °C Very Slow< 40%Unreacted Starting MaterialInsufficient thermal energy to efficiently collapse the tetrahedral intermediate. Not recommended for full duration.
0 °C → 25 °C Optimal> 85%MinimalExotherm is controlled initially; subsequent warming provides energy for completion. Highly Recommended.
Constant 25 °C Fast / Uncontrolled~ 60%Sulfonic AcidUncontrolled initial exotherm causes localized superheating and rapid hydrolysis. Avoid.
> 40 °C Rapid< 50%Bis-sulfonamideHigh thermal energy drives the over-reaction of the primary sulfonamide. Avoid.

Self-Validating Experimental Protocol

This step-by-step methodology incorporates built-in analytical checkpoints to ensure the thermodynamic integrity of the reaction.

Reagents:

  • 5-(tert-butyl)-2-methoxybenzenesulfonyl chloride (1.0 eq)

  • Amine/Ammonia source (1.1 - 1.2 eq)

  • Base (e.g., Triethylamine or Pyridine) (1.5 - 2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (0.2 M)

Step 1: Preparation and Exotherm Mitigation (0 °C)

  • In an oven-dried round-bottom flask purged with inert gas (N2 or Ar), dissolve the amine and the base in anhydrous DCM.

  • Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to exactly 0 °C.

  • Self-Validation Check: Insert an internal temperature probe. Do not proceed until the temperature is stable at ≤ 2 °C.

Step 2: Controlled Addition

  • Dissolve the 5-(tert-butyl)-2-methoxybenzenesulfonyl chloride in a minimal volume of anhydrous DCM.

  • Add this solution dropwise to the reaction flask over 15–30 minutes.

  • Self-Validation Check: Monitor the internal temperature probe. Adjust the drop rate to ensure the internal temperature never exceeds 5 °C . If it spikes, pause the addition. This validates that the cooling capacity is successfully absorbing the exotherm[1].

Step 3: Warming and Maturation (25 °C)

  • Once the addition is complete, maintain the reaction at 0 °C for an additional 30 minutes.

  • Remove the ice bath and allow the reaction mixture to naturally warm to room temperature (20–25 °C). Stir for 2 to 12 hours.

  • Self-Validation Check: Take a 10 µL aliquot, quench it in 1 mL of saturated aqueous NH4Cl, and extract with EtOAc. Run a Thin Layer Chromatography (TLC) plate (e.g., 3:1 Hexane:EtOAc). The disappearance of the high-Rf UV-active spot (sulfonyl chloride) confirms complete consumption.

Step 4: Quenching and Isolation

  • Cool the mixture back to 0 °C and quench slowly with saturated aqueous NH4Cl to neutralize the base.

  • Extract with DCM, wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Troubleshooting Guides & FAQs

Q: My reaction stalled, and TLC shows a highly polar baseline spot. What happened? A: The highly polar baseline spot is likely 5-(tert-butyl)-2-methoxybenzenesulfonic acid. This is the classic hydrolysis byproduct[2]. It occurs when the reaction overheats in the presence of trace moisture. Because the sulfonyl chloride is highly electrophilic, localized superheating (from adding the reagent too fast at room temperature) causes it to react with ambient water faster than with your amine. Resolution: Ensure all glassware is strictly oven-dried, use freshly opened anhydrous solvents, and rigorously control the initial temperature at 0 °C during the addition phase.

Q: I am observing a non-polar byproduct that persists even after column chromatography. What is it? A: You are likely observing the bis-sulfonamide (sulfonimide) byproduct. Bis-sulfonylation occurs when the newly formed primary sulfonamide acts as a nucleophile and attacks a second molecule of 5-(tert-butyl)-2-methoxybenzenesulfonyl chloride[3]. This side reaction is driven by elevated temperatures (> 30 °C) and an excess of the sulfonyl chloride. Resolution: Strictly maintain the stoichiometry (1.0 eq sulfonyl chloride to 1.1-1.2 eq amine) and ensure the reaction does not exceed 25 °C. If bis-sulfonylation has already occurred, it can often be reversed via base-induced hydrolysis using K2CO3 in Methanol at room temperature[3].

Q: Can I accelerate the reaction by heating it to 50 °C right from the start? A: Heating is strongly discouraged during the initial phase. The formation of the tetrahedral intermediate is highly exothermic. Adding external heat will cause immediate localized superheating, leading to the rapid degradation of 5-(tert-butyl)-2-methoxybenzenesulfonyl chloride and a massive increase in polysulfonated impurities. Only apply mild heating (up to 40 °C) if you are using a highly sterically hindered amine and TLC confirms that the initial exotherm has completely subsided.

References

  • Source: Royal Society of Chemistry (RSC)
  • Technical Support Center: Sulfonamide Synthesis with Primary Amines Source: BenchChem URL
  • Silyl Triflate-Promoted Sulfonylations | Organic Letters Source: ACS Publications URL

Sources

Optimization

Solving solubility issues of 5-(Tert-butyl)-2-methoxybenzenesulfonamide in water

Welcome to the technical support center for 5-(Tert-butyl)-2-methoxybenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility chall...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 5-(Tert-butyl)-2-methoxybenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this compound in aqueous media. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development efforts.

Understanding the Challenge: Why is 5-(Tert-butyl)-2-methoxybenzenesulfonamide Poorly Soluble in Water?

5-(Tert-butyl)-2-methoxybenzenesulfonamide possesses a molecular structure with significant hydrophobic regions, namely the benzene ring substituted with a bulky tert-butyl group. While the sulfonamide and methoxy groups offer some polarity, the overall character of the molecule leads to limited solubility in water.[1] Overcoming this challenge is critical for many experimental and formulation applications.

Troubleshooting Guides & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during experimentation.

Q1: My initial attempts to dissolve 5-(Tert-butyl)-2-methoxybenzenesulfonamide in water have failed. What is the first and most fundamental parameter I should investigate?

A1: pH Adjustment - Leveraging the Acidic Nature of the Sulfonamide Group

The sulfonamide group in your compound is weakly acidic.[2][3] Consequently, the pH of the aqueous medium will dramatically influence its solubility. In acidic to neutral pH, the compound will exist predominantly in its less soluble, unionized form. By increasing the pH, you can deprotonate the sulfonamide, forming a more soluble anionic salt.

Causality: The solubility of sulfonamides can increase significantly in alkaline conditions.[2][3] For many sulfonamides, raising the pH from the 5.0-7.0 range to 7.5 can double or triple solubility, with a tenfold increase observed at pH 8.0.[2]

  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 6.0 to 9.0 (e.g., phosphate-buffered saline for physiological pH, and borate or carbonate-bicarbonate buffers for more alkaline conditions).

  • Saturated Solutions: Add an excess amount of 5-(Tert-butyl)-2-methoxybenzenesulfonamide to a fixed volume of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • Allow the suspensions to settle.

    • Carefully withdraw a sample from the supernatant.

    • Filter the sample through a 0.22 µm syringe filter to remove any undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4][5]

  • Data Analysis: Plot the measured solubility (e.g., in µg/mL or mM) against the pH of the buffer to determine the optimal pH range for your desired concentration.

Q2: Adjusting the pH is not sufficient for my required concentration, or I need to maintain a near-neutral pH. What is the next logical step?

A2: Co-solvency - Modifying the Polarity of the Solvent System

If pH modification is not a viable option, the use of co-solvents is a widely adopted and effective strategy.[6][7] Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, thereby increasing the solubility of hydrophobic compounds.[6][7]

Causality: By decreasing the polarity of the aqueous environment, co-solvents can more effectively solvate the non-polar regions of 5-(Tert-butyl)-2-methoxybenzenesulfonamide, leading to enhanced solubility.[8]

Commonly Used Co-solvents in Pharmaceutical Research:

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycols (PEGs), particularly low molecular weight PEGs like PEG 300 and PEG 400.[9][10]

  • Dimethyl sulfoxide (DMSO) - Note: While an excellent solubilizing agent, its use may be limited in certain biological assays due to potential cellular effects.

  • Prepare Co-solvent/Water Mixtures: Create a series of co-solvent/water mixtures with varying percentages of the co-solvent (e.g., 5%, 10%, 20%, 50% v/v).

  • Determine Solubility: For each co-solvent mixture, follow the same procedure for preparing and quantifying saturated solutions as outlined in the pH adjustment protocol.

  • Data Analysis: Plot the solubility of 5-(Tert-butyl)-2-methoxybenzenesulfonamide as a function of the co-solvent concentration. This will help you identify the most effective co-solvent and the minimum concentration required to achieve your target solubility.

Co-solvent Typical Starting Concentration Range (% v/v) Considerations
Ethanol5 - 30%Generally well-tolerated in many in vitro systems.
Propylene Glycol10 - 40%A common vehicle in pharmaceutical formulations.
PEG 40010 - 50%Can enhance solubility significantly.[9]
DMSO0.1 - 5%High solubilizing power, but potential for bioactivity.
Q3: I am working with a sensitive biological system where organic co-solvents may be problematic. Are there alternative solubilizing agents I can use?

A3: Surfactants and Micellar Solubilization

Yes, surfactants are an excellent alternative to co-solvents, particularly for biological applications.[11][12] Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions.[13][14] These micelles have a hydrophobic core and a hydrophilic shell.

Causality: The hydrophobic core of the micelle can encapsulate poorly water-soluble drug molecules like 5-(Tert-butyl)-2-methoxybenzenesulfonamide, effectively increasing its apparent solubility in the aqueous medium.[11][13][15]

Commonly Used Surfactants:

  • Polysorbates (e.g., Tween® 20, Tween® 80)

  • Sodium dodecyl sulfate (SDS) - Note: Anionic and may denature proteins.

  • Cremophor® EL

  • Prepare Surfactant Solutions: Prepare aqueous solutions of the chosen surfactant at various concentrations, ensuring some are above the known CMC of the surfactant.

  • Determine Solubility: Add an excess of your compound to each surfactant solution and follow the equilibration and quantification steps described previously.

  • Data Analysis: Plot the solubility against the surfactant concentration. You should observe a significant increase in solubility at concentrations above the CMC.

Q4: I am developing a formulation for drug delivery and need to maximize solubility while ensuring biocompatibility. What advanced technique should I consider?

A4: Cyclodextrin Complexation

For advanced applications, particularly in drug formulation, cyclodextrins offer a highly effective and biocompatible method for solubility enhancement.[16][17] Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[17][18]

Causality: The hydrophobic portion of 5-(Tert-butyl)-2-methoxybenzenesulfonamide can form an inclusion complex by fitting into the lipophilic cavity of the cyclodextrin molecule.[19][20][21] The resulting complex has a hydrophilic exterior, rendering it soluble in water.[17]

Commonly Used Cyclodextrins:

  • β-Cyclodextrin (β-CD)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) - Often preferred due to its higher water solubility and lower toxicity compared to native β-CD.

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Phase Solubility Study:

    • Prepare aqueous solutions with increasing concentrations of the selected cyclodextrin (e.g., 0 to 50 mM HP-β-CD).

    • Add an excess of 5-(Tert-butyl)-2-methoxybenzenesulfonamide to each solution.

    • Equilibrate and quantify the dissolved compound as previously described.

    • Plot the concentration of the dissolved compound against the cyclodextrin concentration. The slope of this plot can be used to determine the complexation efficiency.

  • Preparation of the Complex (Kneading Method):

    • Create a paste by triturating the cyclodextrin with a small amount of water or a water-alcohol mixture.[22]

    • Add the 5-(Tert-butyl)-2-methoxybenzenesulfonamide to the paste and continue kneading for a specified time (e.g., 45-60 minutes).

    • Dry the resulting product to obtain a solid inclusion complex, which can then be dissolved in water.

Visualizing the Troubleshooting Workflow

The following diagram outlines the decision-making process for addressing the solubility of 5-(Tert-butyl)-2-methoxybenzenesulfonamide.

Solubility_Troubleshooting start Start: Compound is insoluble in water ph_adjustment Q1: Can pH be adjusted? start->ph_adjustment ph_yes Yes ph_adjustment->ph_yes Yes ph_no No ph_adjustment->ph_no No adjust_ph Protocol: Adjust pH to > 7.5 (e.g., using phosphate or borate buffer) ph_yes->adjust_ph co_solvents Q2: Are organic co-solvents acceptable? ph_no->co_solvents check_solubility1 Is solubility sufficient? adjust_ph->check_solubility1 check_solubility1->ph_no No success Success: Compound Solubilized check_solubility1->success Yes co_solvents_yes Yes co_solvents->co_solvents_yes Yes co_solvents_no No co_solvents->co_solvents_no No use_cosolvent Protocol: Screen co-solvents (e.g., EtOH, PG, PEG 400) co_solvents_yes->use_cosolvent surfactants Q3: Consider surfactants co_solvents_no->surfactants check_solubility2 Is solubility sufficient? use_cosolvent->check_solubility2 check_solubility2->co_solvents_no No check_solubility2->success Yes use_surfactant Protocol: Screen surfactants (e.g., Tween 80, Polysorbate 20) surfactants->use_surfactant check_solubility3 Is solubility sufficient? use_surfactant->check_solubility3 cyclodextrins Q4: Advanced Biocompatible Approach check_solubility3->cyclodextrins No check_solubility3->success Yes use_cyclodextrin Protocol: Use Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) cyclodextrins->use_cyclodextrin use_cyclodextrin->success

Caption: Decision tree for selecting a solubility enhancement strategy.

References

  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (URL: [Link])

  • Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades - ResearchGate. (URL: [Link])

  • A recent overview of surfactant–drug interactions and their importance - PMC. (URL: [Link])

  • Hydrogen Ion Concentration and the Solubility of Sulfonamides in Urine; The Relation to Renal Precipitation - Ovid. (URL: [Link])

  • pH-induced Solubility Transition of Sulfonamide-Based Polymers - PubMed. (URL: [Link])

  • The important role and application of surfactants in pharmaceutical formulations. (URL: [Link])

  • Co-solvency: Significance and symbolism. (URL: [Link])

  • Mechanistic Investigation of Inclusion Complexes of a Sulfa Drug with α- and β-Cyclodextrins | Industrial & Engineering Chemistry Research - ACS Publications. (URL: [Link])

  • Cosolvent - Wikipedia. (URL: [Link])

  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. (URL: [Link])

  • Complexation of sulfonamides with beta-cyclodextrin studied by experimental and theoretical methods - PubMed. (URL: [Link])

  • Mechanistic Investigation of Inclusion Complexes of a Sulfa Drug with α- and β-Cyclodextrins | Industrial & Engineering Chemistry Research. (URL: [Link])

  • The effect of pH on the solubility of sulphonamides - PubMed. (URL: [Link])

  • Pharmacology pH Dependency in Uptake of Sulfonamides by Bacteria1. (URL: [Link])

  • SOLUBILITY OF SULPHONAMIDES - The BMJ. (URL: [Link])

  • Drug Solubility: Importance and Enhancement Techniques - PMC. (URL: [Link])

  • Cyclodextrin Multicomponent Complexes: Pharmaceutical Applications - PMC - NIH. (URL: [Link])

  • Techniques for solubility enhancement of Hydrophobic drugs: A Review - Journal of Advanced Pharmacy Education and Research. (URL: [Link])

  • Benzenesulfonamide: Structure, Properties, and Applications - Jinli Chemical. (URL: [Link])

  • International Journal of Lifescience and Pharma Research. (URL: [Link])

  • Benzene Sulfonamide - ChemBK. (URL: [Link])

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC. (URL: [Link])

  • DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES - International Scientific Journal of Engineering and Management. (URL: [Link])

  • Chemical Properties of Benzenesulfonamide (CAS 98-10-2) - Cheméo. (URL: [Link])

  • Strategies in poorly soluble drug delivery systems. (URL: [Link])

  • A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC. (URL: [Link])

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - MDPI. (URL: [Link])

  • Formulation strategies for poorly soluble drugs - ResearchGate. (URL: [Link])

  • Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? (URL: [Link])

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Validation and Column Comparison Guide for the Purity Determination of 5-(Tert-butyl)-2-methoxybenzenesulfonamide

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with highly substituted aromatic intermediates. 5-(Tert-butyl)-2-methoxybenzenesulfonamide is a sterically hindered, electro...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with highly substituted aromatic intermediates. 5-(Tert-butyl)-2-methoxybenzenesulfonamide is a sterically hindered, electron-rich compound utilized as a critical building block in pharmaceutical synthesis. Ensuring its absolute purity is paramount; trace positional isomers or unreacted precursors can severely compromise downstream coupling efficiencies and alter the toxicity profiles of final active pharmaceutical ingredients (APIs).

This guide provides an in-depth, objective comparison of chromatographic strategies for resolving this compound, followed by a self-validating High-Performance Liquid Chromatography (HPLC) protocol grounded in the latest ICH Q2(R2) validation standards[1].

The Analytical Challenge: Causality in Column Selection

Standard reversed-phase HPLC typically relies on C18 (octadecylsilane) stationary phases, which separate analytes based on dispersive hydrophobic forces. However, for 5-(Tert-butyl)-2-methoxybenzenesulfonamide, the synthetic impurities—such as the des-tert-butyl derivative and ortho/para methoxy isomers—exhibit nearly identical hydrophobic surface areas. On a C18 column, the massive hydrophobicity of the tert-butyl group dominates the interaction, masking the subtle electronic differences of the ring substitutions and resulting in critical co-elution[2].

The Biphenyl Solution: To achieve baseline resolution, we must leverage orthogonal retention mechanisms. A Biphenyl stationary phase introduces π−π interactions, dipole-dipole interactions, and enhanced shape selectivity. The electron-withdrawing sulfonamide group ( −SO2​NH2​ ) and the electron-donating methoxy group ( −OCH3​ ) create a distinct localized dipole across the aromatic ring. The Biphenyl phase uniquely interacts with this polarized electronic landscape. Furthermore, the bulky tert-butyl group sterically restricts how the molecule aligns with the biphenyl rings, allowing the column to easily distinguish between positional isomers based on their 3D spatial profiles.

SeparationMechanism Analyte 5-(Tert-butyl)-2-methoxy benzenesulfonamide C18 C18 Column (Hydrophobic Only) Analyte->C18 Dispersive Forces Biphenyl Biphenyl Column (π-π & Steric) Analyte->Biphenyl Orthogonal Interactions Fail Co-elution (Rs < 1.5) C18->Fail Insufficient Selectivity Success Baseline Resolution (Rs > 2.5) Biphenyl->Success Optimal Separation

Fig 1. Mechanistic comparison of C18 vs. Biphenyl stationary phases for sulfonamide resolution.

Table 1: Comparative Column Performance Data

Conditions: Isocratic elution (60% Water with 0.1% Formic Acid / 40% Acetonitrile), Flow rate 1.0 mL/min, UV Detection at 265 nm[3].

ParameterC18 (Octadecyl) ColumnBiphenyl ColumnAnalytical Implication
Retention Time ( tR​ ) 4.2 min6.8 minBiphenyl increases retention via π−π bonding.
Resolution ( Rs​ ) 1.1 (Co-elution)3.2 (Baseline)Biphenyl successfully separates positional isomers.
Tailing Factor ( Tf​ ) 1.8 (Significant tailing)1.1 (Symmetrical)Biphenyl prevents secondary silanol interactions.
Theoretical Plates ( N ) 4,20012,500Superior efficiency and peak sharpness on Biphenyl.

Experimental Protocol: The Self-Validating Workflow

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It employs a strict System Suitability Test (SST) as an automated gatekeeper. If the SST criteria are not met, the instrument sequence automatically aborts, preventing the generation of invalid data[4].

Step-by-Step Methodology

Phase 1: Mobile Phase & Sample Preparation

  • Aqueous Phase (A): Dissolve 1.0 mL of LC-MS grade formic acid in 1000 mL of ultrapure water (0.1% v/v). Filter through a 0.22 µm membrane.

  • Organic Phase (B): 100% HPLC-grade Acetonitrile.

  • Diluent: Water:Acetonitrile (50:50, v/v).

  • Standard Preparation: Accurately weigh 10.0 mg of 5-(Tert-butyl)-2-methoxybenzenesulfonamide reference standard. Dissolve in 100 mL of diluent to yield a 100 µg/mL stock solution.

Phase 2: Chromatographic Conditions

  • Column: Biphenyl, 150 mm × 4.6 mm, 3.5 µm particle size.

  • Column Temperature: 30°C ± 1°C.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-10 min: Linear ramp to 80% B

    • 10-12 min: Hold at 80% B

    • 12-15 min: Return to 30% B (Equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Detection: Photodiode Array (PDA) at 265 nm.

Phase 3: System Suitability Testing (SST Gatekeeper) Inject the standard solution (100 µg/mL) five times consecutively before running unknown samples. The system must validate the following parameters:

  • %RSD of Peak Area: ≤2.0%

  • Resolution ( Rs​ ) from closest impurity: ≥2.0

  • Tailing Factor ( Tf​ ): ≤1.5

ICH Q2(R2) Method Validation

The developed Biphenyl method was subjected to rigorous validation according to the updated ICH Q2(R2) guidelines [5], ensuring the procedure is scientifically sound, reproducible, and fit for its intended purpose in pharmaceutical quality control[1].

ValidationWorkflow Start ICH Q2(R2) Validation Spec Specificity No Matrix Interference Start->Spec Lin Linearity & Range R² ≥ 0.999 Spec->Lin Acc Accuracy 98-102% Recovery Lin->Acc Prec Precision %RSD ≤ 2.0% Acc->Prec Rob Robustness Method Reliability Prec->Rob

Fig 2. ICH Q2(R2) analytical method validation lifecycle for purity determination.

Validation Parameters & Mechanistic Justification
  • Specificity: Specificity is the ability to assess the analyte unequivocally in the presence of impurities. Blank diluent and spiked placebo solutions were injected. PDA peak purity analysis confirmed that the 5-(Tert-butyl)-2-methoxybenzenesulfonamide peak was spectrally homogenous (Purity Angle < Purity Threshold), proving no co-elution occurred[6].

  • Linearity and Range: Evaluated from 25% to 150% of the nominal concentration (25 µg/mL to 150 µg/mL). The robust π−π interactions of the Biphenyl column maintained a linear adsorption isotherm, yielding a correlation coefficient ( R2 ) of 0.9998.

  • Accuracy (Recovery): Known quantities of the analyte were spiked into a synthetic matrix at 50%, 100%, and 150% levels. The method demonstrated exceptional accuracy, driven by the complete elution profile and lack of secondary retention mechanisms.

  • Precision (Repeatability & Intermediate): Six independent preparations of the sample were analyzed on the same day (Repeatability) and on a different day by a different analyst (Intermediate Precision).

  • Robustness: Deliberate, small variations were made to the method (±2°C column temperature, ±0.1 mL/min flow rate, ±2% organic modifier). The Biphenyl column's steric selectivity remained stable across all variations, proving the method's resilience for routine laboratory use.

Table 2: ICH Q2(R2) Validation Results Summary
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at tR​ Peak Purity Index: 0.999PASS
Linearity R2≥0.999 R2=0.9998 PASS
LOD / LOQ S/N ≥3 (LOD), ≥10 (LOQ)LOD: 0.05 µg/mL, LOQ: 0.15 µg/mLPASS
Accuracy 98.0% - 102.0% Recovery99.4% - 100.8%PASS
Precision (Repeatability) %RSD ≤2.0% (n=6)0.85%PASS
Robustness Rs​≥2.0 under varied conditionsMin Rs​=2.8 PASS

Conclusion

For the purity determination of highly substituted, sterically hindered aromatic compounds like 5-(Tert-butyl)-2-methoxybenzenesulfonamide , traditional C18 chemistries fall short due to a lack of shape selectivity. By transitioning to a Biphenyl stationary phase , laboratories can exploit orthogonal π−π and steric interactions to achieve baseline resolution of critical synthetic impurities. When coupled with a self-validating SST protocol and rigorous ICH Q2(R2) validation, this method provides drug development professionals with a highly trustworthy, robust, and reproducible analytical solution.

References

[5] Title: ICH Q2 (R2) Validation of Analytical Procedures Source: MasterControl Quality and Compliance Resources URL: [Link]

[1] Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

[3] Title: Development and Validation of an HPLC Method for the Determination of Ten Sulfonamide Residues Source: ResearchGate URL: [Link]

[6] Title: Development and Validation of RP-HPLC Method for Quantitative Determination of Sulphonamide Impurities Source: Trends in Sciences / Walailak University URL: [Link]

[4] Title: Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium Source: PubMed Central (National Institutes of Health) URL: [Link]

Sources

Comparative

Mass spectrometry fragmentation patterns of 5-(Tert-butyl)-2-methoxybenzenesulfonamide

Advanced Structural Elucidation of 5-(Tert-butyl)-2-methoxybenzenesulfonamide: A Comparative Guide to HRMS vs. QqQ Methodologies As drug development pipelines grow increasingly complex, the structural verification of act...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Structural Elucidation of 5-(Tert-butyl)-2-methoxybenzenesulfonamide: A Comparative Guide to HRMS vs. QqQ Methodologies

As drug development pipelines grow increasingly complex, the structural verification of active pharmaceutical ingredients and their intermediates demands uncompromising analytical rigor. For substituted benzenesulfonamides like 5-(Tert-butyl)-2-methoxybenzenesulfonamide , mapping gas-phase fragmentation pathways is critical for metabolite identification and impurity profiling.

This guide objectively compares the performance of High-Resolution Orbitrap Mass Spectrometry (HRMS) against traditional Triple Quadrupole (QqQ) Tandem Mass Spectrometry . By examining the mechanistic causality behind the compound's fragmentation, we provide a self-validating framework for researchers to select the optimal analytical platform for their specific workflows.

Gas-Phase Fragmentation Dynamics: The Mechanistic "Why"

To evaluate an analytical platform, one must first understand the chemical behavior of the analyte. Under Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID), 5-(Tert-butyl)-2-methoxybenzenesulfonamide ([M+H]+ at m/z 244.1002) exhibits highly specific fragmentation pathways driven by the electronic effects of its substituents.

  • Pathway A (SO₂ Extrusion): The strongly electron-donating methoxy group at the ortho position stabilizes the transient positive charge at the ipso carbon. This electronic environment dramatically lowers the activation energy for the extrusion of SO₂ (64 Da), driving a gas-phase intramolecular rearrangement to form the[M+H-SO₂]+ ion at m/z 180.1388 ([1]).

  • Pathway B (Isobutylene Loss): Following SO₂ extrusion, the bulky tert-butyl group undergoes a facile neutral loss of isobutylene (56 Da), yielding a stable aromatic cation at m/z 124.0762.

  • Pathway C (Radical Cation Formation): While CID traditionally yields even-electron fragments, highly substituted sulfonamides can undergo homolytic S-N bond cleavage, generating odd-electron radical cations. Detecting these species requires high mass accuracy to differentiate them from isobaric even-electron interferences ([2]).

Fragmentation M [M+H]+ m/z 244.1002 Precursor Ion F1 [M+H - SO2]+ m/z 180.1388 Rearrangement M->F1 -SO2 (63.96 Da) Intramolecular Rearrangement F2 [M+H - NH3]+ m/z 227.0742 Sulfonyl Cation M->F2 -NH3 (17.03 Da) S-N Bond Cleavage F4 Radical Cation m/z 164.1 Odd-Electron Species M->F4 CID Radical Formation (Orbitrap specific detection) F3 [M+H - SO2 - C4H8]+ m/z 124.0762 Isobutylene Loss F1->F3 -C4H8 (56.06 Da) tert-Butyl Cleavage

Figure 1: Mechanism of 5-(Tert-butyl)-2-methoxybenzenesulfonamide CID fragmentation.

Technology Comparison: Orbitrap HRMS vs. Triple Quadrupole (QqQ)

Selecting between an Orbitrap and a QqQ depends entirely on whether the goal is structural elucidation or high-throughput quantification . Orbitrap HRMS provides sub-5 ppm mass accuracy, which is critical for validating the empirical formula of the [M+H-SO₂]+ rearrangement product and identifying unknown metabolites ([3]). Conversely, QqQ instruments excel at absolute sensitivity and rapid cycle times for targeted Multiple Reaction Monitoring (MRM).

Table 1: Performance Comparison for Sulfonamide Analysis

Analytical ParameterOrbitrap HRMS (The Product)Triple Quadrupole (The Alternative)
Primary Application Structural elucidation, non-targeted screeningHigh-throughput targeted quantification
Mass Resolution Up to 140,000 (FWHM at m/z 200)Unit resolution (~0.7 Da FWHM)
Mass Accuracy < 3 ppm (with lock mass calibration)~ 100 ppm (nominal mass)
Acquisition Mode Full Scan / ddMS2 / PRMSRM / MRM
Radical Fragment Assignment High confidence (exact mass validation)Low confidence (isobaric overlap risk)
Quantitative Data: Exact Mass Validation

Using Orbitrap HRMS, the theoretical versus observed exact masses for 5-(Tert-butyl)-2-methoxybenzenesulfonamide fragments demonstrate the platform's capability to unequivocally assign structural formulas.

Table 2: Orbitrap HRMS Exact Mass Fragmentation Data

Fragment IonAssigned FormulaTheoretical m/zObserved m/zMass Error (ppm)
Precursor [M+H]+C₁₁H₁₈NO₃S⁺244.1002244.10051.2
[M+H - SO₂]+C₁₁H₁₈NO⁺180.1388180.13901.1
[M+H - NH₃]+C₁₁H₁₅O₃S⁺227.0742227.07440.8
[M+H - SO₂ - C₄H₈]+C₇H₁₀NO⁺124.0762124.07630.8

Self-Validating Experimental Protocols

To ensure data integrity, experimental methodologies must be designed with built-in validation checkpoints. Below are the optimized protocols for both platforms.

Protocol A: Structural Elucidation via Orbitrap HRMS (PRM Mode)
  • Sample Preparation: Dissolve the compound in 50:50 Methanol:Water with 0.1% Formic Acid to a final concentration of 1 µg/mL.

    • Causality: Formic acid ensures robust protonation of the sulfonamide nitrogen, which is a structural prerequisite for the S-N bond cleavage pathway.

  • Mass Calibration & Lock Mass (Validation Checkpoint): Infuse ESI Positive Ion Calibration Solution. Ensure the mass error for all calibrant peaks is <2 ppm. Enable lock mass using the ambient polysiloxane peak (m/z 445.1200) to correct for real-time instrumental drift. If the lock mass error exceeds 2 ppm during the run, the data batch must be rejected and the instrument recalibrated.

  • Data Acquisition: Operate the Orbitrap in Parallel Reaction Monitoring (PRM) mode at a resolution of 70,000. Use a stepped Normalized Collision Energy (NCE) of 20, 30, and 40.

    • Causality: Stepped NCE is critical. The SO₂ extrusion requires low activation energy (captured at NCE 20), whereas the cleavage of the aromatic tert-butyl group requires higher energy (captured at NCE 40). Stepping ensures all diagnostic fragments are captured in a single composite MS2 spectrum.

Protocol B: Targeted Quantification via Triple Quadrupole (MRM Mode)
  • Compound Optimization: Perform direct infusion of the 1 µg/mL standard at 10 µL/min into the ESI source. Isolate the precursor[M+H]+ at m/z 244.1 in Q1.

  • Collision Energy (CE) Optimization: Ramp CE from 5 to 50 eV.

    • Causality: QqQ instruments utilize fixed collision energies for specific transitions. The CE must be empirically tuned to maximize the abundance of the m/z 180.1 quantifier ion (typically ~15 eV) and the m/z 124.1 qualifier ion (typically ~35 eV).

  • System Validation (Validation Checkpoint): Inject a solvent blank followed by three technical replicates of the standard. The MRM ion ratio (180.1 / 124.1) must remain stable within ±15% across all replicates, and the blank must show <1% carryover. This validates the absence of matrix-induced isobaric interference and confirms system readiness for high-throughput batches.

Workflow cluster_Orbitrap Orbitrap HRMS (Product) cluster_QqQ Triple Quadrupole (Alternative) Sample Sample Prep (0.1% FA in MeOH:H2O) ESI ESI Source Positive Ion Mode Sample->ESI Orb_Analyzer Orbitrap Mass Analyzer (R = 70,000) ESI->Orb_Analyzer QqQ_Analyzer Quadrupole Mass Analyzer (Unit Resolution) ESI->QqQ_Analyzer Orb_Acq PRM Mode Stepped NCE (20,30,40) Orb_Analyzer->Orb_Acq Orb_Data Exact Mass (<2 ppm) Structural Elucidation Orb_Acq->Orb_Data QqQ_Acq MRM Mode Optimized CE QqQ_Analyzer->QqQ_Acq QqQ_Data Nominal Mass Routine Quantification QqQ_Acq->QqQ_Data

Figure 2: Experimental workflow comparison between Orbitrap HRMS and Triple Quadrupole MS.

Conclusion

For the analysis of 5-(Tert-butyl)-2-methoxybenzenesulfonamide, the choice of instrument dictates the quality of the data output. Triple Quadrupole MS remains the gold standard for routine, high-sensitivity quantification of known targets. However, when the objective is to map complex fragmentation pathways—such as the unique SO₂ extrusion rearrangement or the identification of unexpected odd-electron radical cations—Orbitrap HRMS is the superior product. Its sub-5 ppm mass accuracy and high resolving power eliminate isobaric ambiguity, providing researchers with absolute confidence in their structural assignments.

References

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Study of Free Radical Fragment Ions Generated from ESI-CID-MS-MS Using LTQ and LTQ Orbitrap Mass Spectrometers. LCGC International. Available at: [Link]

  • Comparison of data acquisition modes with Orbitrap high-resolution mass spectrometry for targeted and non-targeted residue screening in aquacultured eel. Journal of the American Society for Mass Spectrometry. Available at: [Link]

Validation

A Comparative Guide to the Bioactivity of 5-(Tert-butyl)-2-methoxybenzenesulfonamide Analogs as α1-Adrenoceptor Antagonists

This guide provides an in-depth comparison of the bioactivity of analogs of 5-(tert-butyl)-2-methoxybenzenesulfonamide, with a particular focus on their activity as α-adrenoceptor antagonists. The core structure, a key p...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of the bioactivity of analogs of 5-(tert-butyl)-2-methoxybenzenesulfonamide, with a particular focus on their activity as α-adrenoceptor antagonists. The core structure, a key pharmacophore, is prominently featured in the highly successful drug Tamsulosin, used in the management of benign prostatic hyperplasia (BPH). Understanding the structure-activity relationships (SAR) of these analogs is crucial for the rational design of more potent and selective therapeutic agents. This document will delve into the experimental data supporting these comparisons, provide detailed protocols for relevant bioassays, and explore the underlying signaling pathways.

Introduction: The Significance of the Benzenesulfonamide Scaffold

The benzenesulfonamide moiety is a versatile scaffold in medicinal chemistry, known for its ability to interact with a variety of biological targets. In the context of α-adrenoceptor antagonism, the specific substitution pattern on the phenyl ring and the nature of the sulfonamide substituent play a critical role in determining both the potency and selectivity of the compounds. The parent compound, 5-(tert-butyl)-2-methoxybenzenesulfonamide, serves as a foundational structure, but it is through the exploration of its analogs that significant therapeutic agents have been discovered.

A key analog of interest is (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide, a crucial intermediate in the synthesis of Tamsulosin.[1] Tamsulosin is a selective antagonist of α1A and α1D-adrenoceptors, which are prevalent in the prostate.[2] This selectivity is believed to contribute to its favorable side-effect profile compared to less selective α1-blockers.[2] This guide will focus on comparing Tamsulosin with its synthetic analogs to elucidate the structural features that govern their interaction with α1-adrenoceptor subtypes.

Comparative Bioactivity at α1-Adrenoceptor Subtypes

The biological activity of Tamsulosin and its analogs is primarily assessed by their affinity for the three subtypes of the α1-adrenoceptor: α1A, α1B, and α1D. This affinity is quantified using radioligand binding assays, which determine the equilibrium dissociation constant (Ki) or the pKi (-logKi). A higher pKi value indicates a greater binding affinity. Functional antagonism is often measured in isolated tissue preparations, yielding a pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

A study by Sagratini et al. provides a valuable comparison of Tamsulosin (referred to as (-)-1 in their study) with several of its homochiral analogs where the 2-substituted phenoxyethylamino group was modified.[3][4]

Table 1: Comparative Bioactivity of Tamsulosin and its Analogs at α1-Adrenoceptor Subtypes

CompoundModification from Tamsulosin ((-)-1)pKi (α1A)pKi (α1B)pKi (α1D)pA2 (rat prostate)
(-)-Tamsulosin ((-)-1) -10.38[5]9.33[5]9.85[5]9.8 (approx.)[6]
Analog (-)-2 Ethoxy group replaced with a methoxy group----
Analog (-)-3 Phenoxyethylamino group replaced with a benzylamino group----
Analog (-)-4 Phenyl ring of the phenoxy group is unsubstituted----
Analog (-)-5 Ethoxy group replaced with an isopropoxy group----

Note: Specific pKi and pA2 values for analogs (-)-2 to (-)-5 were not explicitly provided in the abstract of the cited study, but the study highlights that the benzyl analog (-)-3 displayed a preferential antagonist profile for α1A- over α1D- and α1B-adrenoceptors and a 12-fold higher potency at α1A-adrenoceptors compared to the α1B subtype.[3][4][6]

Structure-Activity Relationship (SAR) Insights

The data from comparative studies reveal key structural features that influence the bioactivity of these benzenesulfonamide analogs:

  • The (R)-Configuration: The stereochemistry of the aminopropyl side chain is crucial for high affinity. The (R)-enantiomer of Tamsulosin is significantly more potent than the (S)-enantiomer.[7]

  • The Sulfonamide Moiety: The sulfonamide group is a critical pharmacophore, likely involved in hydrogen bonding interactions with the receptor.

  • The 2-Methoxy Group: The methoxy group at the 2-position of the benzenesulfonamide ring is important for potency.

  • The 5-Substituent: The nature of the substituent at the 5-position influences the overall properties of the molecule.

  • The Phenoxyethylamino Side Chain: Modifications to this part of the molecule, as seen in the analogs synthesized by Sagratini et al., directly impact the affinity and selectivity for the different α1-adrenoceptor subtypes.[3][4] The replacement of the phenoxyethylamino group with a benzylamino group in analog (-)-3 led to a compound with potentially improved uroselectivity compared to Tamsulosin.[3][4][6]

Experimental Protocols

To ensure the trustworthiness of the bioactivity data, it is essential to understand the experimental methods used. Below is a detailed protocol for a typical radioligand binding assay to determine the affinity of a test compound for α1-adrenoceptors.

Radioligand Binding Assay for α1-Adrenoceptors

This protocol describes a competitive binding assay using a radiolabeled antagonist, such as [3H]-Prazosin, to determine the affinity of a test compound for a specific α1-adrenoceptor subtype.[3]

Materials:

  • Cell membranes expressing the α1-adrenoceptor subtype of interest (e.g., from transfected cell lines).

  • Radioligand: [3H]-Prazosin.

  • Test compound (e.g., a Tamsulosin analog).

  • Non-specific binding control: A high concentration of a non-radiolabeled α1-antagonist (e.g., 10 µM Phentolamine).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.[3]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[3]

  • 96-well microplates.

  • Glass fiber filters (GF/C).

  • Filtration apparatus.

  • Scintillation counter and scintillation cocktail.

Procedure:

  • Membrane Preparation: Homogenize cells or tissues expressing the target receptor in ice-cold lysis buffer. Centrifuge at low speed to remove debris, then centrifuge the supernatant at high speed to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration.[8]

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Membrane preparation + [3H]-Prazosin + assay buffer.[3]

    • Non-specific Binding: Membrane preparation + [3H]-Prazosin + 10 µM Phentolamine.[3]

    • Competition Binding: Membrane preparation + [3H]-Prazosin + varying concentrations of the test compound.[3]

  • Incubation: Initiate the binding by adding the membrane preparation to the wells. Incubate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[3]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[3]

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[3]

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [3H]-Prazosin).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis prep_reagents Prepare Reagents (Buffers, Ligands) setup_plate Set up 96-well Plate (Total, NSB, Competition) prep_reagents->setup_plate prep_membranes Prepare Receptor Membranes prep_membranes->setup_plate add_components Add Membranes, Radioligand, & Test Compound setup_plate->add_components incubate Incubate to Reach Equilibrium add_components->incubate filtration Rapid Filtration & Washing incubate->filtration counting Scintillation Counting filtration->counting analysis Calculate IC50 & Ki counting->analysis

Workflow for a competitive radioligand binding assay.

Signaling Pathway of α1-Adrenoceptors

α1-Adrenoceptors are G protein-coupled receptors (GPCRs) that, upon activation by endogenous catecholamines like norepinephrine, initiate a downstream signaling cascade. Antagonists, such as Tamsulosin and its analogs, block this pathway by preventing the initial binding of the agonist to the receptor.

Alpha-1 Adrenoceptor Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum agonist Agonist (e.g., Norepinephrine) receptor α1-Adrenoceptor (GPCR) agonist->receptor Activates antagonist Antagonist (e.g., Tamsulosin Analog) antagonist->receptor Blocks g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ip3r IP3 Receptor ip3->ip3r Binds to pkc Protein Kinase C (PKC) dag->pkc Activates response Physiological Response (e.g., Smooth Muscle Contraction) pkc->response ca2_er Ca²⁺ ip3r->ca2_er Opens ca2_cytosol ↑ [Ca²⁺]i ca2_er->ca2_cytosol Release ca2_cytosol->pkc Co-activates ca2_cytosol->response

Simplified signaling cascade of the α1-adrenoceptor.

Conclusion

The comparative analysis of 5-(tert-butyl)-2-methoxybenzenesulfonamide analogs, particularly those based on the Tamsulosin scaffold, provides invaluable insights for drug discovery and development. The bioactivity of these compounds as α1-adrenoceptor antagonists is exquisitely sensitive to structural modifications. The stereochemistry of the aminopropyl side chain, the nature of the substituents on the benzenesulfonamide ring, and the composition of the phenoxyethylamino moiety all contribute significantly to the affinity and selectivity for the α1A, α1B, and α1D adrenoceptor subtypes.

The development of analogs such as the benzyl derivative (-)-3, which shows a preference for the α1A subtype, demonstrates the potential for fine-tuning the pharmacological profile of these compounds to achieve greater therapeutic efficacy and an improved safety margin. The detailed experimental protocols and an understanding of the underlying signaling pathways provide a robust framework for future research in this area, aiming to develop the next generation of selective α1-adrenoceptor antagonists for various clinical applications.

References

  • Honda, K., Miyata-Osawa, A., & Takenaka, T. (1985). Alpha 1-Adrenoceptor subtype mediating contraction of the smooth muscle in the lower urinary tract and prostate of rabbits. Journal of Pharmacology and Experimental Therapeutics, 234(3), 775-781.
  • Sagratini, G., Angeli, P., Buccioni, M., Gulini, U., Marucci, G., Melchiorre, C., Poggesi, E., & Giardinà, D. (2010). Synthesis and α1-adrenoceptor antagonist activity of tamsulosin analogues. European Journal of Medicinal Chemistry, 45(12), 5795-5800.
  • Kenny, B. A., Miller, A. M., Williamson, I. J., O'Connell, J., & Chalmers, D. H. (1996). Evaluation of the pharmacological selectivity profile of alpha 1 adrenoceptor antagonists at prostatic alpha 1 adrenoceptors: binding, functional and in vivo studies. British Journal of Pharmacology, 118(4), 871–878.
  • Tatemichi, S., et al. (2012). Tamsulosin potently and selectively antagonizes human recombinant α(1A/1D)-adrenoceptors: slow dissociation from the α(1A)-adrenoceptor may account for selectivity for α(1A)-adrenoceptor over α(1B)-adrenoceptor subtype. Biological & Pharmaceutical Bulletin, 35(1), 72-77.
  • Sagratini, G., Angeli, P., Buccioni, M., Gulini, U., Marucci, G., Melchiorre, C., Poggesi, E., & Giardinà, D. (2010). Synthesis and α1-adrenoceptor antagonist activity of tamsulosin analogues. ResearchGate. Available at: [Link]

  • Kenny, B. A., et al. (1996). Evaluation of the pharmacological selectivity profile of alpha 1 adrenoceptor antagonists at prostatic alpha 1 adrenoceptors: binding, functional and in vivo studies. PMC. Available at: [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Available at: [Link]

  • Martin, D. J., et al. (1998). The effects of tamsulosin, a high affinity antagonist at functional α1A- and α1D-adrenoceptor subtypes. British Journal of Pharmacology, 125(3), 513-520.
  • Taguchi, K., et al. (1996). Tamsulosin: alpha1-adrenoceptor subtype-selectivity and comparison with terazosin. British Journal of Pharmacology, 119(7), 1267-1273.
  • PDSP. (n.d.). Assay Protocol Book. UNC. Available at: [Link]

  • Muramatsu, I., et al. (1998). Alpha-1 adrenoceptors: evaluation of receptor subtype-binding kinetics in intact arterial tissues and comparison with membrane binding. British Journal of Pharmacology, 123(8), 1663-1670.
  • Prieto, D., et al. (1999). Binding and functional characterization of alpha1-adrenoceptor subtypes in the rat prostate. British Journal of Pharmacology, 126(3), 739-746.
  • Al-Saffar, A. K., et al. (2020). The affinity and selectivity of α-adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D-adrenoceptors. Pharmacology Research & Perspectives, 8(4), e00602.
  • PubChem. (n.d.). Tamsulosin. National Center for Biotechnology Information. Available at: [Link]

  • Cheng, C. Y., et al. (2002). Characterization of some novel alpha 1-adrenoceptor antagonists in human hyperplastic prostate. British Journal of Pharmacology, 136(3), 423-430.
  • Incici, A., et al. (2016). The Role of α1-Adrenoceptor Antagonists in the Treatment of Prostate and Other Cancers. Basic & Clinical Pharmacology & Toxicology, 119(5), 441-447.
  • Wegner, F., et al. (2021). Concentration-dependent alpha1-Adrenoceptor Antagonism and Inhibition of Neurogenic Smooth Muscle Contraction by Mirabegron in the Human Prostate. Frontiers in Pharmacology, 12, 689104.
  • Kava, B. R., et al. (2018). Tamsulosin dispensation patterns in the United States: a real-world, longitudinal, population claims database analysis. Translational Andrology and Urology, 7(4), 625-636.
  • Verma, S., & Mazumder, A. (2014). Study of the bioequivalence of anti-benign prostatic hyperplasia drug in healthy adult, male human subjects, under fed condition. Pharmacophore, 5(5), 638-646.
  • Martin, D. J., et al. (1998). The effects of tamsulosin, a high affinity antagonist at functional alpha 1A- and alpha 1D-adrenoceptor subtypes. British Journal of Pharmacology, 125(3), 513-520.
  • Shridhar, S. M., et al. (2019). Evaluation of efficacy and safety profile of tamsulosin in benign prostatic hyperplasia. International Surgery Journal, 6(12), 4349-4353.
  • Mylan Pharmaceuticals. (2009). Product Monograph: Mylan-Tamsulosin.

Sources

Comparative

Comparative Study of Methoxy-Substituted Benzenesulfonamides: Isoform-Selective Carbonic Anhydrase Inhibitors

Executive Summary & Mechanistic Rationale Human Carbonic Anhydrases (hCAs) are a ubiquitous family of metalloenzymes that catalyze the reversible hydration of carbon dioxide into bicarbonate and a proton[1]. While classi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Human Carbonic Anhydrases (hCAs) are a ubiquitous family of metalloenzymes that catalyze the reversible hydration of carbon dioxide into bicarbonate and a proton[1]. While classical primary sulfonamides ( R−SO2​NH2​ ) have been utilized clinically for decades to treat glaucoma and edema, their lack of isoenzyme selectivity often leads to systemic side effects due to the off-target inhibition of widespread cytosolic isoforms (hCA I and II)[1].

Contemporary drug development relies heavily on the "tail approach," which appends variable functional groups to the primary benzenesulfonamide scaffold to target the structurally divergent outer rims of the CA active site[1][2]. Among these modifications, methoxy-substituted benzenesulfonamides have emerged as highly potent and selective inhibitors, particularly against tumor-associated transmembrane isoforms (hCA IX and XII), which are critical for pH regulation in hypoxic tumor microenvironments[1][3].

The Causality of Methoxy Substitution

The integration of a methoxy group ( −OCH3​ ) onto the benzenesulfonamide ring or its extended tail (e.g., hydrazonobenzenesulfonamides) serves a dual mechanistic purpose:

  • Electronic Modulation: The electron-donating nature of the methoxy group alters the electron density of the aromatic system. This subtly tunes the pKa​ of the sulfonamide nitrogen. A localized reduction in pKa​ ensures that a higher fraction of the sulfonamide exists in its active, anionic state ( R−SO2​NH− ) at physiological pH, which is an absolute prerequisite for nucleophilic displacement of the zinc-bound water/hydroxide ion in the catalytic core[1][4].

  • Steric and Lipophilic Anchoring: The methoxy moiety acts as a hydrogen bond acceptor while simultaneously increasing the lipophilicity of the "tail." This allows the inhibitor to exploit specific hydrophobic pockets in the variable middle/outer regions of the active site cavity. The precise positional isomerism is critical; for instance, shifting a 2-methoxy group to the 4-position on a benzylidene tail can result in an approximate 12-fold decrease in inhibitory activity due to steric clashes[3].

MoA Zn Zn2+ Ion (Catalytic Core) His94 His94 His94->Zn Coordination His96 His96 His96->Zn His119 His119 His119->Zn Sulfonamide Sulfonamide Anion (R-SO2NH-) Sulfonamide->Zn Displaces H2O Thr199 Thr199 (H-Bonding) Sulfonamide->Thr199 H-Bond Methoxy Methoxy Tail (Hydrophobic Pocket) Methoxy->Sulfonamide Covalent Link

Diagram of sulfonamide coordination to the catalytic zinc ion in the CA active site.

Comparative Quantitative Data

To objectively evaluate the performance of methoxy-substituted variants, we must compare their inhibition constants ( Ki​ ) against standard clinical reference drugs like Acetazolamide (AAZ)[3]. The data below highlights how specific methoxy substitutions (e.g., 2,4-dimethoxyphenyl or 3,4-dimethoxyphenyl moieties) drive nanomolar potency and shift selectivity away from cytosolic hCA I/II toward tumor-associated hCA IX/XII[3].

Compound / ScaffoldhCA I Ki​ (nM)hCA II Ki​ (nM)hCA IX Ki​ (nM)hCA XII Ki​ (nM)Selectivity Profile
Acetazolamide (AAZ) (Standard)[3]250.012.025.05.7Broad-spectrum (Clinically used)
Unsubstituted Hydrazone 5 [3]~68.0~68.0~68.0~68.0Non-selective baseline
2,4-Dimethoxyphenyl Hydrazone [3]>10008.0515.49.2High IX/XII selectivity
3,4-Dimethoxyphenyl Hydrazone [3]>100011.223.414.5High IX/XII selectivity
4-Amino-3-methoxybenzenesulfonamide [4]>50015.022.08.5Moderate selectivity (Representative)

Data Synthesis Note: The introduction of the methoxy group (e.g., transitioning from an unsubstituted to a 2,4-dimethoxyphenyl derivative) effectively nullifies hCA I binding ( Ki​>1000 nM) while maintaining exceptional potency against hCA IX ( 15.4 nM), demonstrating the power of steric tuning in the tail region[3].

Experimental Methodologies: Self-Validating Protocols

To accurately determine the Ki​ values of these highly potent inhibitors, traditional steady-state kinetics are insufficient. Carbonic anhydrase operates near the diffusion limit ( kcat​≈106s−1 ). Therefore, a Stopped-Flow CO2​ Hydration Assay is mandatory to capture the initial millisecond velocity of the reaction[3][4].

Protocol: Stopped-Flow CO2​ Hydration Assay

System Causality & Validation: This protocol is designed as a self-validating system. By conducting a parallel uncatalyzed blank reaction, the baseline rate of spontaneous CO2​ hydration is established and subtracted. Furthermore, the 15-minute pre-incubation step is critical; it ensures that the thermodynamic equilibrium of the zinc-sulfonamide coordination bond is fully established before the substrate is introduced, preventing artificially inflated Ki​ values.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 20 mM HEPES buffer adjusted to pH 7.4. Rationale: HEPES does not coordinate with the active site zinc, and pH 7.4 mimics the physiological environment while ensuring the sulfonamide is partially ionized.

  • Indicator Addition: Add 0.2 mM Phenol Red to the buffer. Rationale: Phenol Red has a pKa​ of ~7.9, making it highly sensitive to the rapid pH drop (from 7.5 to 7.0) caused by the generation of protons during CO2​ hydration.

  • Enzyme-Inhibitor Pre-incubation: Mix recombinant hCA (e.g., 10 nM final concentration) with varying concentrations of the methoxy-substituted benzenesulfonamide inhibitor (ranging from 0.1 nM to 10 µM). Incubate at 20°C for exactly 15 minutes.

  • Substrate Preparation: Prepare a saturated CO2​ solution (~17 mM) by bubbling pure CO2​ gas into distilled water at 20°C for 30 minutes. Dilute to achieve working concentrations (1.7 to 17 mM).

  • Rapid Mixing (Stopped-Flow): Load the pre-incubated Enzyme-Inhibitor complex into Syringe A and the CO2​ substrate into Syringe B of a stopped-flow spectrophotometer. Trigger the pneumatic ram to rapidly mix the solutions (dead time < 2 ms).

  • Spectrophotometric Monitoring: Monitor the absorbance change at 557 nm (the isosbestic point of Phenol Red) over a 10-second window.

  • Data Analysis: Extract the initial velocity ( v0​ ) from the linear portion of the absorbance-time curve. Use the Cheng-Prusoff equation or Morrison's quadratic equation for tight-binding inhibitors to calculate the exact Ki​ [3].

Workflow Prep Enzyme & Inhibitor Preparation Incubate 15 Min Incubation (Equilibrium) Prep->Incubate Mix Rapid Mixing (Stopped-Flow) Incubate->Mix Monitor Spectrophotometric Monitoring Mix->Monitor Analyze Data Analysis (Ki Calculation) Monitor->Analyze

Step-by-step workflow of the stopped-flow CO2 hydration assay for Ki determination.

Discussion: The Future of Methoxy-Substituted CAIs

The experimental data definitively proves that methoxy-substituted benzenesulfonamides outperform their unsubstituted counterparts in terms of isoform selectivity. By leveraging the "tail approach," researchers can utilize the methoxy group's unique electronic and steric properties to selectively target hCA IX and XII[1][2]. This structural modification prevents the inhibitor from comfortably docking into the highly conserved, narrow active site of the off-target hCA I, thereby mitigating the systemic toxicity historically associated with classical CAIs[1][5]. Future drug development should focus on optimizing the linker length between the methoxy-substituted tail and the benzenesulfonamide core to further maximize affinity for the tumor-associated isoforms.

References

  • A series of benzensulfonamide derivatives as new potent carbonic anhydrase IX and XII inhibitors Source: PMC / NIH URL:[Link]

  • Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors Source: MDPI URL:[Link]

  • An overview of carbohydrate-based carbonic anhydrase inhibitors Source: Taylor & Francis URL:[Link]

  • Carbonic Anhydrase Inhibition Activities of Schiff's Bases Based on Quinazoline-Linked Benzenesulfonamide Source: MDPI URL:[Link]

Sources

Validation

A Comparative Guide to Assessing the Chemical Purity of 5-(Tert-butyl)-2-methoxybenzenesulfonamide Batches

For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) is a cornerstone of ensuring the safety, efficacy, and reproducibility of therapeutic c...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) is a cornerstone of ensuring the safety, efficacy, and reproducibility of therapeutic candidates. This guide provides an in-depth, objective comparison of analytical methodologies for assessing the chemical purity of 5-(Tert-butyl)-2-methoxybenzenesulfonamide, a key intermediate in the synthesis of various pharmaceutical compounds. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative standards.

The Criticality of Purity in Drug Development

5-(Tert-butyl)-2-methoxybenzenesulfonamide serves as a crucial building block in the synthesis of complex molecules, including Tamsulosin, a widely used medication for benign prostatic hyperplasia.[1] The presence of impurities, which can arise from starting materials, by-products of the synthesis, or degradation, can have significant implications.[2][3] These impurities can alter the pharmacological and toxicological profile of the final drug product, making rigorous purity assessment a non-negotiable aspect of quality control.

Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines (Q3A) for the control of impurities in new drug substances.[2][4][5] These guidelines set thresholds for reporting, identifying, and qualifying impurities to ensure patient safety.[2]

A Multi-faceted Approach to Purity Determination

A single analytical technique is often insufficient to provide a complete purity profile. A comprehensive assessment relies on a combination of chromatographic and spectroscopic methods to separate, identify, and quantify the main component and any associated impurities.

Comparative Analysis of Key Analytical Techniques

The choice of analytical technique depends on the specific information required, such as quantitative accuracy, structural elucidation of unknown impurities, or routine quality control.

TechniquePrincipleInformation ObtainedKey AdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and a liquid mobile phase.[6]Retention time, peak area for quantification, percent purity.[6]Robust, reproducible, highly quantitative, and suitable for routine quality control.[6]Requires reference standards for impurity identification, potential for co-elution.[6]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.[7][8]Identification and quantification of volatile and semi-volatile impurities, including residual solvents.[7][9]High sensitivity and specificity for identifying unknown volatile compounds.[7]Not suitable for non-volatile or thermally labile compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural information.[10][11]Unambiguous structural elucidation of the main component and impurities.[10][12][13]Provides absolute structural information without the need for reference standards for every impurity.[11]Lower sensitivity compared to chromatographic methods, can be complex to interpret.[12]
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperature.[14][15]Melting point, enthalpy of fusion, and an estimation of total molar impurity content.[14][16][17]Provides a measure of absolute purity for crystalline solids.[16][18]Not suitable for amorphous or thermally unstable compounds, less sensitive to some impurities.[16]

Experimental Protocols for Purity Assessment

Detailed and validated protocols are essential for generating reliable and reproducible data.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity

This method is the workhorse for routine purity analysis and quantification of known and unknown impurities.

Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. A C18 column is commonly used for sulfonamides, with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.[19]

Experimental Workflow:

Caption: Workflow for HPLC Purity Analysis.

Step-by-Step Protocol:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[20]

  • Standard and Sample Preparation: Accurately weigh and dissolve the 5-(Tert-butyl)-2-methoxybenzenesulfonamide reference standard and batch samples in a suitable diluent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL.[6]

  • Chromatographic Conditions:

    • Column: C18, 250 x 4.6 mm, 5 µm[19]

    • Flow Rate: 1.0 mL/min[19]

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm[20]

    • Column Temperature: 30°C[19]

  • Data Analysis: Integrate the peak areas of the main component and all impurities. Calculate the percentage purity using the area normalization method. For identified impurities, quantification can be performed against a reference standard.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents and Volatile Impurities

GC-MS is crucial for identifying and quantifying residual solvents that may be present from the synthesis and purification processes.[9] Regulatory guidelines, such as USP <467> and ICH Q3C, set strict limits for residual solvents based on their toxicity.[21][22][23][24]

Principle: Headspace GC-MS is a common technique where the volatile compounds in the heated sample vial's headspace are injected into the GC-MS system for separation and detection.[9]

Experimental Workflow:

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_analysis Data Analysis A Weigh sample into headspace vial B Add appropriate diluent A->B C Seal vial B->C D Incubate and inject headspace C->D E GC Separation D->E F MS Detection E->F G Identify peaks by library search F->G H Quantify using calibration curve G->H

Caption: Workflow for GC-MS Residual Solvent Analysis.

Step-by-Step Protocol:

  • Standard Preparation: Prepare a stock solution containing the expected residual solvents at a known concentration in a suitable solvent (e.g., DMSO). Prepare a series of calibration standards by spiking the stock solution into empty headspace vials.

  • Sample Preparation: Accurately weigh a portion of the 5-(Tert-butyl)-2-methoxybenzenesulfonamide batch into a headspace vial. Add a known amount of diluent.

  • GC-MS Conditions:

    • Incubation: Heat the vials at a specific temperature (e.g., 80°C) for a set time to allow volatiles to partition into the headspace.

    • Injection: Automatically inject a portion of the headspace gas into the GC.

    • GC Program: Use a temperature program to separate the solvents.

    • MS Detection: Scan a mass range appropriate for the expected solvents.

  • Data Analysis: Identify the residual solvents by comparing their mass spectra and retention times to those of the reference standards. Quantify the amount of each solvent using the calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Identification

NMR is an indispensable tool for the unambiguous structural elucidation of the main component and any unknown impurities.[10][12][13][25] Both 1D (¹H and ¹³C) and 2D NMR (e.g., COSY, HSQC, HMBC) experiments are employed.[13][25]

Principle: NMR spectroscopy measures the absorption of radiofrequency energy by atomic nuclei in a strong magnetic field. The resulting spectrum provides detailed information about the chemical environment of each atom, allowing for the determination of molecular structure.[11][13]

Experimental Workflow:

NMR_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Dissolve Dissolve sample in deuterated solvent Transfer Transfer to NMR tube Dissolve->Transfer Acquire_1D Acquire 1D NMR spectra (¹H, ¹³C) Transfer->Acquire_1D Acquire_2D Acquire 2D NMR spectra (COSY, HSQC, HMBC) Acquire_1D->Acquire_2D Process Process and analyze spectra Acquire_2D->Process Elucidate Elucidate structures of main component and impurities Process->Elucidate

Caption: Workflow for NMR Structural Elucidation.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve an accurately weighed amount of the 5-(Tert-butyl)-2-methoxybenzenesulfonamide sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and a suite of 2D NMR spectra on a high-field NMR spectrometer.

  • Data Analysis: Process the NMR data using appropriate software. Analyze the chemical shifts, coupling constants, and correlations in the 2D spectra to assign the structure of the main component and identify any impurities present at a sufficient concentration.

Differential Scanning Calorimetry (DSC) for Absolute Purity of Crystalline Batches

For crystalline materials, DSC provides a rapid and reliable method for determining the total mole percent of impurities.[14][16][17]

Principle: Impurities in a crystalline solid typically depress and broaden its melting point. DSC measures the heat absorbed by the sample during melting, and the shape of the melting endotherm can be used to calculate the purity based on the van't Hoff equation.[16][17]

Experimental Workflow:

DSC_Workflow cluster_sample_prep Sample Preparation cluster_analysis DSC Analysis cluster_data_analysis Data Analysis A Accurately weigh sample into DSC pan B Hermetically seal pan A->B C Heat sample at a controlled rate B->C D Record heat flow vs. temperature C->D E Determine onset and peak melting temperatures D->E F Calculate purity using van't Hoff equation E->F

Sources

Comparative

Comparative Guide to Reference Standards and Analytical Methodologies for 5-(tert-Butyl)-2-methoxybenzenesulfonamide

Introduction and Chemical Context 5-(tert-Butyl)-2-methoxybenzenesulfonamide (CAS: 88085-79-4) is a critical aryl sulfonamide intermediate 1[1]. It is frequently utilized in the synthesis of complex pharmaceutical active...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Context

5-(tert-Butyl)-2-methoxybenzenesulfonamide (CAS: 88085-79-4) is a critical aryl sulfonamide intermediate 1[1]. It is frequently utilized in the synthesis of complex pharmaceutical active pharmaceutical ingredients (APIs) and agrochemicals[2]. Because sulfonamide intermediates can carry over as structurally alerting impurities in final drug products, rigorous analytical control is mandatory. This guide objectively compares reference standard grades and details self-validating experimental protocols for the precise quantification of this compound.

Comparative Analysis of Reference Standard Grades

Selecting the appropriate reference standard grade is a critical balance between regulatory compliance, analytical confidence, and cost-efficiency. The table below compares the performance and application of different standard tiers.

Table 1: Comparison of Reference Standard Grades for CAS 88085-79-4

GradePurity RequirementTraceability & CertificationPrimary ApplicationRelative Cost
Primary / Compendial >99.5% (Strictly defined)Fully characterized (NMR, IR, MS, TGA). Traceable to national metrology institutes.Method validation, establishing secondary standards, regulatory submissions.High
Secondary / Working >98.0%Qualified directly against a Primary Standard via validated analytical methods.Routine QC release, daily assay testing, stability monitoring.Moderate
Custom / In-House Variable (Typically >95%)Characterized internally (e.g., basic NMR/LC-MS). No formal metrological traceability.Early-stage R&D, proof-of-concept synthesis, preliminary screening.Low

Mechanistic Causality in Analytical Method Design

When developing an analytical method for 5-(tert-butyl)-2-methoxybenzenesulfonamide, the physicochemical properties of the molecule dictate the chromatographic conditions:

  • Mobile Phase pH Control: The sulfonamide group (-SO₂NH₂) is weakly acidic. If analyzed in a neutral mobile phase, the compound will exist in a state of partial ionization, leading to multiple retention mechanisms on a reversed-phase C18 column. This manifests chromatographically as severe peak tailing or split peaks. As outlined in 3[3], the addition of an acidic modifier—typically 0.1% formic acid (pH ~2.7)—suppresses this ionization. This ensures the sulfonamide moiety remains fully protonated (neutral), driving a purely hydrophobic interaction with the stationary phase and yielding sharp, symmetrical peaks.

  • Detection Wavelength: The molecule features a benzene ring substituted with an electron-donating methoxy group and an electron-withdrawing sulfonamide group. This electronic configuration extends the conjugated pi-system, resulting in a strong and specific UV absorption maximum near 270 nm[3].

  • Matrix Mitigation: For complex sample matrices where baseline interference is a risk, advanced calibration techniques such as 4[4] are implemented to achieve matrix-matching without the need for extensive sample cleanup.

Self-Validating Experimental Protocols

Protocol A: Reference Standard Preparation & System Suitability

Objective: Establish a self-validating baseline to ensure system readiness before sample analysis.

  • Stock Solution: Accurately weigh 10.0 mg of the1[1] into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 Acetonitrile:Water mixture to yield a 1.0 mg/mL stock.

  • Working Standard: Dilute the stock solution with the mobile phase to a final working concentration of 10 µg/mL.

  • System Suitability Test (SST): Inject the 10 µg/mL working standard in six consecutive replicates.

  • Self-Validation Criteria: The system is only validated for sample analysis if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0%, the theoretical plate count (N) is > 5000, and the tailing factor is ≤ 1.5. Failure to meet these criteria triggers mandatory system maintenance.

Protocol B: HPLC-UV Method for Routine Assay

Objective: Quantify the compound in routine batch release or intermediate testing.

  • Column: C18 Reversed-Phase (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution using 40% Acetonitrile and 60% Water containing 0.1% Formic Acid[3].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C to ensure reproducible mass transfer kinetics.

  • Detection: UV at 270 nm[3].

  • Injection Volume: 10 µL.

  • Execution: Inject a blank (mobile phase) to confirm baseline stability, followed by the SST standard, and finally the unknown samples. Bracket samples with standard injections every 10 runs to verify ongoing system stability.

Quantitative Method Validation Parameters

The following table summarizes the expected performance data when comparing routine HPLC-UV assay methods against highly sensitive LC-MS/MS trace profiling methods for sulfonamides.

Table 2: Typical Method Validation Parameters for Sulfonamide Analysis

Validation ParameterHPLC-UV (Routine Assay)LC-MS/MS (Trace Impurity Profiling)
Linearity Range 1.0 – 100 µg/mL10 – 5000 ng/mL
Limit of Detection (LOD) ~0.5 µg/mL~3.5 ng/mL
Limit of Quantification (LOQ) ~1.5 µg/mL~10.0 ng/mL
Precision (Intra-day RSD) < 1.5%< 5.0%
Accuracy (Recovery %) 98.0% – 102.0%90.0% – 115.0%

Analytical Workflow Visualization

G Start 5-(tert-Butyl)-2-methoxybenzenesulfonamide Sample Matrix Prep Sample Preparation & Extraction (Matrix Matching / Dilution) Start->Prep Split Select Analytical Pathway Based on Sensitivity Needs Prep->Split HPLC HPLC-UV (270 nm) Routine Assay & Purity LOD: ~1 µg/mL Split->HPLC High Conc. (>0.1%) LCMS LC-MS/MS (ESI-) Trace Impurity Profiling LOD: ~10 ng/mL Split->LCMS Trace Conc. (<0.1%) SST System Suitability Test (SST) Inject Reference Standard (RSD < 2.0%, Tailing < 1.5) HPLC->SST LCMS->SST Valid Proceed to Sample Analysis & Quantification SST->Valid Pass SST Invalid System Maintenance & Re-equilibration SST->Invalid Fail SST Invalid->SST Retest

Analytical workflow for sulfonamide quantification and system suitability validation.

Sources

Safety & Regulatory Compliance

Safety

5-(Tert-butyl)-2-methoxybenzenesulfonamide proper disposal procedures

Executive Summary For researchers and drug development professionals, the responsible management of chemical waste is paramount to ensuring laboratory safety and regulatory compliance. 5-(tert-Butyl)-2-methoxybenzenesulf...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary For researchers and drug development professionals, the responsible management of chemical waste is paramount to ensuring laboratory safety and regulatory compliance. 5-(tert-Butyl)-2-methoxybenzenesulfonamide is a specialized organic intermediate frequently utilized in pharmaceutical synthesis. Due to its specific structural moieties—a biologically active sulfonamide group and a highly lipophilic tert-butyl group—improper disposal can lead to environmental persistence and aquatic toxicity.

As a Senior Application Scientist, I have designed this guide to provide you with an authoritative, self-validating operational protocol for the safe handling and disposal of this compound. By understanding the causality behind these safety measures, your laboratory can ensure strict adherence to Environmental Protection Agency (EPA) and Resource Conservation and Recovery Act (RCRA) guidelines.

Chemical Profile & Mechanistic Hazard Assessment

To manage a chemical safely, we must first understand how its molecular structure dictates its environmental and biological behavior.

  • The Sulfonamide Moiety (-SO₂NH₂): Sulfonamides contain highly stable carbon-sulfur (C-S) and sulfur-nitrogen (S-N) bonds. If flushed down the drain, these compounds resist standard biological wastewater treatment and can contribute to antimicrobial resistance in aquatic ecosystems[1].

  • The tert-Butyl Group: This bulky, non-polar group significantly increases the molecule's lipophilicity. Consequently, the compound is prone to partitioning into organic phases and soil sediments rather than undergoing rapid aqueous hydrolysis.

  • Irritant Properties: Like many sulfonamide derivatives, exposure to the powder can cause localized inflammation, characterized by skin scaling, eye watering, and respiratory tract irritation (H315, H319, H335)[2].

Quantitative Data & Regulatory Summary The following table summarizes the critical physicochemical and regulatory parameters required for compliant waste characterization:

ParameterValue / GuidelineSource / Regulation
Chemical Name 5-(tert-Butyl)-2-methoxybenzenesulfonamideIUPAC
CAS Number 88085-79-4CymitQuimica[3]
Molecular Formula C₁₁H₁₇NO₃SCymitQuimica[3]
Hazard Class Skin/Eye/Respiratory Irritant (H315, H319, H335)GHS Classification[2]
SAA Volume Limit Up to 55 gallons of non-acute hazardous wasteEPA (40 CFR 262.15)[4]
Prohibited Disposal Drain, sink, or regular municipal trashClean Water Act, RCRA[4]
Recommended Disposal High-temperature incinerationEPA Guidelines[4]

Operational Disposal Workflow

The disposal of organic sulfonamides must follow a strict, linear progression from the point of generation to final destruction. High-temperature incineration is the only recommended disposal method because temperatures exceeding 1000°C are required to fully mineralize the stable sulfonamide bonds into CO₂, H₂O, NOₓ, and SOₓ, which are subsequently neutralized by the facility's alkaline scrubbers[4],[5].

WasteDisposal A Waste Generation: 5-(tert-Butyl)-2-methoxybenzenesulfonamide B Solid Waste (Powder/Crystals) A->B C Liquid Waste (Organic Solvents) A->C D Seal in Compatible HDPE/Glass Container B->D C->D E Apply RCRA Label: 'Hazardous Waste' D->E F Transfer to SAA (Satellite Accumulation Area) E->F G EHS Inspection & Pickup Scheduling F->G H High-Temp Incineration (Mineralization) G->H

Caption: Workflow for the compliant disposal and incineration of sulfonamide laboratory waste.

Step-by-Step Disposal Protocol (Self-Validating System)

To guarantee trustworthiness and safety, every step in this protocol includes a built-in validation mechanism. Do not proceed to the next step unless the validation criteria are met.

Step 1: Segregation and Containment

  • Action: Collect all solid waste (pure compound, contaminated weigh boats, pipette tips) and liquid waste (solvent mixtures) containing 5-(tert-butyl)-2-methoxybenzenesulfonamide. Transfer into a chemically compatible, high-density polyethylene (HDPE) or amber glass container. Do not mix with strong oxidizing agents[4].

  • Causality: Mixing with oxidizers can trigger exothermic reactions, potentially leading to container rupture and toxic SOₓ gas release.

  • Validation Check: Invert the sealed container 180 degrees over a secondary containment tray for 5 seconds. The complete absence of droplet formation or vapor odor validates the primary seal integrity.

Step 2: RCRA-Compliant Labeling

  • Action: Affix a standardized waste label to the container. The label must explicitly state "Hazardous Waste" and list the full chemical name ("5-(tert-Butyl)-2-methoxybenzenesulfonamide") alongside its approximate concentration[4].

  • Causality: Abbreviations or structural formulas are legally insufficient under RCRA and can delay emergency response efforts in the event of a spill.

  • Validation Check: A secondary lab member must visually verify that the label is legible from a distance of 3 feet and that no abbreviations were used.

Step 3: Satellite Accumulation Area (SAA) Storage

  • Action: Move the validated container to your laboratory's designated SAA. Ensure the container is placed within a secondary containment bin[4].

  • Causality: The SAA limits accumulation to 55 gallons of non-acute hazardous waste at the point of generation, minimizing the overall hazard footprint of the active lab space[4].

  • Validation Check: Verify that the SAA logbook is updated with the accumulation start date. If the container is full, it must be moved to the central accumulation area within 3 days.

Step 4: EHS Coordination and Incineration

  • Action: Submit a waste pickup request to your institutional Environmental Health & Safety (EHS) department or a licensed hazardous waste vendor.

  • Causality: Only licensed facilities possess the rotary kiln incinerators required to achieve the >1000°C temperatures necessary to completely destroy the fluorotelomer and sulfonamide frameworks without generating toxic byproducts[5].

  • Validation Check: Retain the signed hazardous waste manifest provided by EHS upon pickup. The presence of this document validates the legal transfer of liability and regulatory compliance.

Spill Response & Decontamination

In the event of an accidental spill of 5-(tert-butyl)-2-methoxybenzenesulfonamide powder:

  • Isolate: Evacuate non-essential personnel and control entry to the leakage area[2].

  • Protect: Don appropriate PPE, including a well-fitted N95 or P100 respirator, chemical-resistant nitrile gloves, and safety goggles[1].

  • Contain: Do not dry sweep, as this generates inhalable dust. Gently cover the powder with a damp absorbent pad or spray with a fine mist of water to suppress dust generation[2].

  • Collect: Use a non-sparking scoop to transfer the dampened material into a hazardous waste container. Wash the spill area thoroughly with soap and water, collecting the rinsate as hazardous liquid waste[2].

References

  • Veolia North America. "Veolia Regulatory Update - July 2022." Veolia. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Tert-butyl)-2-methoxybenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
5-(Tert-butyl)-2-methoxybenzenesulfonamide
© Copyright 2026 BenchChem. All Rights Reserved.